Paroxetine-d6-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H20FNO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(3S,4R)-3-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i8D2,10D2,11D2 |
Clave InChI |
AHOUBRCZNHFOSL-GYDQVJMFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Paroxetine-d6: A Technical Guide for Bioanalytical Research
An In-depth Examination of Its Role as an Internal Standard in Quantitative Mass Spectrometry
Paroxetine-d6 is a deuterated form of Paroxetine (B1678475), a well-established selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders, including major depressive disorder, anxiety disorders, and post-traumatic stress disorder.[1][2][3][4] In the realm of pharmaceutical research and clinical analysis, Paroxetine-d6 serves a critical function not as a therapeutic agent, but as an indispensable tool for bioanalysis. Its primary application is as an internal standard (IS) for the precise quantification of Paroxetine in complex biological matrices such as plasma and serum.[5][6][7]
The substitution of six hydrogen atoms with deuterium, a stable, non-radioactive isotope, renders Paroxetine-d6 chemically analogous to the parent drug but with a distinct, higher molecular weight.[7][8] This key difference allows for its differentiation by mass spectrometry, while its nearly identical physicochemical properties ensure it behaves similarly to the analyte (Paroxetine) during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior are paramount for correcting variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of quantitative data.[5]
Physicochemical Properties
The comparative properties of Paroxetine and its deuterated isotopologue, Paroxetine-d6, are fundamental to understanding their respective roles in bioanalytical assays.
| Property | Paroxetine | Paroxetine-d6 |
| Chemical Formula | C₁₉H₂₀FNO₃ | C₁₉H₁₄D₆FNO₃ |
| Molecular Weight | 329.37 g/mol [3] | ~335.41 g/mol (Free Base) |
| Monoisotopic Mass | 329.1431 g/mol | 335.1809 g/mol |
| Isotopic Purity | N/A | Typically ≥99% deuterated forms (d₁-d₆)[7] |
| CAS Number | 61869-08-7[3] | N/A |
| Appearance | Odorless, off-white powder[9] | Crystalline Solid / Powder |
Primary Use in Research: The Gold Standard for Quantification
The central role of Paroxetine-d6 is to serve as an ideal internal standard for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique is the gold standard for measuring drug concentrations in biological fluids due to its high sensitivity and selectivity.
The Principle of Isotope Dilution Mass Spectrometry:
-
Addition: A known, fixed amount of Paroxetine-d6 (the internal standard) is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.
-
Co-Processing: Both the analyte (Paroxetine) and the IS (Paroxetine-d6) are subjected to the same extraction procedures (e.g., protein precipitation, liquid-liquid extraction), potential degradation, and matrix effects. Any loss of analyte during this process will be mirrored by a proportional loss of the IS.
-
Co-Elution: During liquid chromatography, the two compounds exhibit nearly identical retention times because their chemical structures and polarities are the same.
-
Differential Detection: In the mass spectrometer, the two compounds are distinguished based on their mass-to-charge ratio (m/z). The instrument is set to monitor specific precursor-to-product ion transitions for both Paroxetine and Paroxetine-d6.
-
Ratio-Based Quantification: The concentration of Paroxetine in the unknown sample is determined by calculating the ratio of its peak area to the peak area of the known-concentration internal standard. This ratio is compared against a calibration curve generated from samples with known Paroxetine concentrations.
This ratio-based method effectively cancels out variability introduced during sample handling and instrumental analysis, leading to highly precise and accurate results.
Experimental Protocol: Quantification of Paroxetine in Human Plasma by LC-MS/MS
The following is a representative methodology adapted from established bioanalytical methods for the determination of Paroxetine in human plasma.[5][6][10][11]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 100 µL of human plasma sample, calibrator, or QC, add 25 µL of the internal standard working solution (Paroxetine-d6 in methanol).
-
Alkalinization: Add 25 µL of 0.1 M sodium hydroxide (B78521) to the samples and vortex briefly. This ensures Paroxetine is in its non-ionized form, facilitating extraction into an organic solvent.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of ether and methyl chloride (7:3, v/v) or ethyl acetate/hexane (50/50, v/v)).[10][11]
-
Mixing: Vortex the samples for 1-2 minutes to ensure thorough mixing and analyte transfer into the organic phase.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 5 minutes) to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| LC System | Agilent 1100 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water[5] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min[5] |
| Injection Volume | 10 µL |
| Gradient | Isocratic (e.g., 40% Mobile Phase B) or a shallow gradient |
| Column Temperature | 40°C |
| Run Time | 1.5 - 2.0 minutes |
3. Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| MS System | API 2000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[10][11] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4.4 - 5.5 kV |
| Temperature | 450 - 550°C |
| MRM Transitions | See table below |
MRM Ion Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Paroxetine | 330.0 | 192.0 or 70.0[10][11] |
| Paroxetine-d6 | 336.0 | 192.0 or 76.0 |
Visualizations
Mechanism of Action & Metabolism Context
While Paroxetine-d6 is used for analytical purposes, the drug it traces, Paroxetine, functions by blocking the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft.[1][2][12] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP2D6.[12][13] Understanding this context is crucial for drug development professionals.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Paroxetine - Wikipedia [en.wikipedia.org]
- 4. Paroxetine: an update of its use in psychiatric disorders in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Paroxetine-d6 HCl (Mixture of Enantiomers) | Axios Research [axios-research.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Paroxetine (Paxil)- CYP2D6 – MyDrugGenome [mydruggenome.org]
Synthesis and Isotopic Purity of Paroxetine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Paroxetine-d6. The document outlines a synthetic pathway adapted from established methods for deuterated analogs, details the necessary experimental protocols, and describes the analytical techniques for verifying isotopic enrichment. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of comparison.
Introduction
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders. The use of deuterated isotopologues of active pharmaceutical ingredients (APIs), such as Paroxetine-d6, has become an important strategy in drug development. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, reduced toxicity, and decreased drug-drug interactions. Specifically, deuteration at metabolically susceptible positions can slow the rate of enzymatic degradation, thereby increasing the drug's half-life and exposure. This guide focuses on a potential synthetic route to Paroxetine-d6 and the critical analysis of its isotopic purity.
Synthesis of Paroxetine-d6
The synthesis of Paroxetine-d6 can be achieved through a multi-step process, leveraging known synthetic routes for Paroxetine and its deuterated analogs. The key is the incorporation of deuterium atoms at the desired positions. A plausible route involves the synthesis of a deuterated precursor, specifically deuterated sesamol, which is then coupled with a suitable piperidine (B6355638) derivative.
A proposed synthetic scheme for Paroxetine-d6 is presented below, adapted from methodologies for similar deuterated compounds.
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for Paroxetine-d6.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the synthesis of Paroxetine-d6.
Step 1: Synthesis of Sesamol-d2
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Piperonal-d2 (1.0 eq) in a suitable solvent such as dichloromethane (B109758).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a peroxy acid (e.g., m-CPBA, 1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the Baeyer-Villiger oxidation by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield Sesamol-d2.
Step 2: Synthesis of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
This intermediate can be prepared from arecoline through a Grignard reaction with 4-fluorophenylmagnesium bromide, followed by reduction of the resulting ester. The stereochemistry is established through resolution or stereoselective synthesis as described in the literature.
Step 3: Coupling of Sesamol-d2 and the Piperidine Intermediate
-
Reaction Setup: To a solution of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1.0 eq), Sesamol-d2 (1.2 eq), and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the protected Paroxetine-d2 intermediate.
Step 4: Deprotection to Yield Paroxetine-d6
The N-protecting group (e.g., Boc) is removed under acidic conditions to yield the final Paroxetine-d6 product.
Isotopic Purity Analysis
The determination of isotopic purity is crucial to ensure the quality and efficacy of the deuterated drug. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this analysis.
Analytical Workflow
The general workflow for determining the isotopic purity of Paroxetine-d6 is as follows:
Caption: Workflow for isotopic purity analysis of Paroxetine-d6.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the distribution of different isotopologues (e.g., d0, d1, d2, d3, d4, d5, d6) in the final product.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of Paroxetine-d6 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. Ensure the mass resolution is sufficient to resolve the isotopic peaks.
-
Data Analysis:
-
Identify the molecular ion peak cluster for Paroxetine-d6.
-
Integrate the peak areas for each isotopologue (M, M+1, M+2, etc.).
-
Correct for the natural abundance of ¹³C and other isotopes.
-
Calculate the percentage of each deuterated species.
-
Table 1: Representative HRMS Data for Paroxetine-d6
| Isotopologue | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Paroxetine-d0 | 329.1427 | - | < 0.1 |
| Paroxetine-d1 | 330.1490 | - | 0.2 |
| Paroxetine-d2 | 331.1553 | - | 0.5 |
| Paroxetine-d3 | 332.1616 | - | 1.0 |
| Paroxetine-d4 | 333.1678 | - | 2.5 |
| Paroxetine-d5 | 334.1741 | - | 5.0 |
| Paroxetine-d6 | 335.1804 | 335.1801 | 90.7 |
Note: The data presented is hypothetical and for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, is used to confirm the position of deuterium incorporation and to quantify the isotopic enrichment at specific sites.
Experimental Protocol:
-
Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of Paroxetine-d6 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms deuterium incorporation.
-
Integration of the residual proton signals relative to a non-deuterated internal standard can be used to calculate the percentage of deuterium incorporation at each site.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum.
-
The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuteration.
-
Table 2: Representative Isotopic Enrichment Data from NMR
| Position of Deuteration | Isotopic Enrichment (%) |
| Methylene-dioxy group | > 98% |
| Piperidine ring (specific positions) | > 97% |
| Overall Isotopic Purity | > 95% |
Note: The data presented is hypothetical and for illustrative purposes.
Conclusion
The synthesis of Paroxetine-d6 represents a valuable endeavor in the development of potentially improved therapeutic agents. The synthetic pathway outlined in this guide, coupled with rigorous analytical characterization, provides a framework for the production and quality control of this deuterated compound. The use of high-resolution mass spectrometry and NMR spectroscopy is indispensable for ensuring the high isotopic purity required for clinical applications. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, offering insights into the synthesis and analysis of deuterated pharmaceuticals.
Paroxetine-d6: A Technical Guide to its Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical certificate of analysis and specifications for Paroxetine-d6, a deuterated internal standard crucial for the accurate quantification of the antidepressant drug paroxetine (B1678475) in various biological matrices. This document outlines the key quality attributes, analytical methodologies employed for their determination, and a representative workflow for the quality control of this certified reference material.
Paroxetine-d6 Specifications
Paroxetine-d6 is a stable, isotopically labeled version of paroxetine, designed for use as an internal standard in quantitative analyses, primarily by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The certificate of analysis for Paroxetine-d6 provides critical information regarding its identity, purity, and isotopic enrichment. The following table summarizes the typical specifications for Paroxetine-d6.
| Parameter | Specification | Typical Value | Analytical Method |
| Identity | |||
| Chemical Name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl-d2]-4-(4-fluorophenyl)-piperidine-2,2,6,6-d4, monohydrochloride | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Molecular Formula | C₁₉H₁₄D₆FNO₃ • HCl | C₁₉H₁₄D₆FNO₃ • HCl | Elemental Analysis, Mass Spectrometry |
| Molecular Weight | 371.9 g/mol | 371.9 g/mol | Mass Spectrometry |
| Purity | |||
| Chemical Purity | ≥98% | ≥99% | HPLC, GC |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) | ≥99% | Mass Spectrometry |
| Physical Properties | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in Methanol (B129727), DMSO | Conforms | Visual Inspection |
Experimental Protocols
The quality of Paroxetine-d6 as a certified reference material is ensured through a series of rigorous analytical tests. The following sections detail the representative experimental protocols for the key analyses performed.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a standard method for determining the chemical purity of Paroxetine-d6 and identifying any non-labeled impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid buffer (60:40 v/v)[1].
-
Flow Rate: 1.2 mL/min[1].
-
Detection: UV detection at a wavelength of 295 nm.
-
Sample Preparation: A stock solution of Paroxetine-d6 is prepared in a suitable solvent like methanol or the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Quantification
LC-MS/MS is the primary technique for determining the isotopic purity of Paroxetine-d6 and for its use in quantitative bioanalysis.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous ammonium (B1175870) formate (B1220265) buffer and acetonitrile is often used[2].
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Paroxetine-d6 and any potential non-labeled paroxetine are monitored to ensure specificity and quantify isotopic distribution.
-
-
Sample Preparation: Stock solutions of Paroxetine-d6 are prepared in methanol[2][3]. For bioanalytical applications, a liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte and internal standard from the biological matrix[2][3].
-
Analysis: The method is validated for linearity, accuracy, precision, and selectivity. The isotopic purity is determined by analyzing the response of the deuterated standard at the mass transitions corresponding to lower deuteration levels and the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of Paroxetine-d6.
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: The resulting spectra are analyzed to ensure that the signals are consistent with the expected structure of Paroxetine-d6. The absence of signals at specific positions confirms the successful incorporation of deuterium.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control and certification of a Paroxetine-d6 reference material.
Caption: Quality control workflow for Paroxetine-d6 certified reference material.
This comprehensive approach to the analysis and specification of Paroxetine-d6 ensures its suitability as a high-quality internal standard for demanding research and drug development applications. The detailed certificate of analysis provides the necessary assurance of its identity, purity, and isotopic integrity, which are fundamental for achieving accurate and reliable quantitative results.
References
An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Paroxetine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterated paroxetine (B1678475), also known as CTP-347, is a selectively deuterated analog of the well-established selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine. The strategic replacement of two hydrogen atoms with deuterium (B1214612) at the methylenedioxy carbon of paroxetine significantly alters its metabolic profile, primarily by reducing the mechanism-based inactivation of the cytochrome P450 2D6 (CYP2D6) enzyme. This modification leads to a faster clearance of CTP-347 compared to its non-deuterated counterpart, thereby minimizing the potential for drug-drug interactions. While the pharmacodynamic properties of deuterated paroxetine remain similar to those of paroxetine, its distinct pharmacokinetic profile presents a compelling case for its development as a therapeutic agent with an improved safety profile. This guide provides a comprehensive overview of the core physicochemical properties of deuterated paroxetine in comparison to paroxetine, details the experimental methodologies for their determination, and illustrates the relevant biological pathways and experimental workflows.
Comparative Physicochemical Properties
The introduction of deuterium can subtly influence the physicochemical properties of a molecule. While extensive quantitative data for deuterated paroxetine is not widely available in the public domain, this section presents the known values for paroxetine and discusses the anticipated effects of deuteration.
Table 1: Physicochemical Properties of Paroxetine Hydrochloride
| Property | Value | Source(s) |
| Melting Point | 120-138 °C (hydrochloride hemihydrate) | [1][2] |
| 129-131 °C (hydrochloride hemihydrate) | [3][4] | |
| 118-125 °C (hydrochloride) | [5] | |
| Solubility (in water) | 5.4 mg/mL (hydrochloride) | [1][2][3][5] |
| Sparingly soluble (hydrochloride) | [6] | |
| pKa | 9.51 - 9.90 | [3][7] |
| LogP | 2.53 | [3] |
Biological Activity and Metabolic Stability
The primary rationale for the development of deuterated paroxetine lies in its altered metabolic stability and reduced enzyme inhibition, while retaining its desired pharmacological activity.
Pharmacodynamics: Serotonin Transporter (SERT) Binding
Both paroxetine and deuterated paroxetine exert their therapeutic effect by inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. Studies have shown that deuterated paroxetine (CTP-347) demonstrates similar selectivity for the serotonin receptor and similar neurotransmitter uptake inhibition in vitro as unmodified paroxetine.[13]
Table 2: Serotonin Transporter (SERT) Inhibition
| Compound | Ki (nM) |
| Paroxetine | ~0.04 - 1 |
Note: A specific Ki value for CTP-347 is not publicly available, but it is reported to be similar to that of paroxetine.
Pharmacokinetics: Metabolic Stability and CYP2D6 Inhibition
Paroxetine is a potent mechanism-based inhibitor of CYP2D6, an enzyme responsible for the metabolism of numerous drugs. This inhibition can lead to significant drug-drug interactions. Deuteration of paroxetine at the methylenedioxy group mitigates this issue.
Key Findings:
-
Human liver microsomes clear CTP-347 faster than paroxetine.[13]
-
This increased clearance is a result of decreased inactivation of CYP2D6 by CTP-347.[13]
-
In clinical studies, CTP-347 was metabolized more rapidly in humans and had a lower pharmacokinetic accumulation index than paroxetine.[13]
Table 3: CYP2D6 Inhibition Data for Paroxetine
| Parameter | Value (µM) | Condition |
| IC50 | 2.54 | Without preincubation |
| IC50 | 0.34 | With preincubation |
| Ki | 0.065 | |
| Apparent KI | 4.85 | Time-dependent inhibition |
| kinact | 0.17 min-1 | Time-dependent inhibition |
Note: While direct comparative quantitative data for CTP-347's interaction with CYP2D6 is not available in a tabulated format, studies confirm a significantly reduced potential for mechanism-based inhibition compared to paroxetine.[14][15][16]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the evaluation of the physicochemical and biological properties of paroxetine and its deuterated analog.
Determination of Physicochemical Properties
-
Solubility (Shake-Flask Method):
-
An excess amount of the compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).
-
The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The resulting suspension is filtered to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Melting Point (Capillary Method):
-
A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
-
pKa (Potentiometric Titration):
-
A solution of the compound of known concentration is prepared in water or a suitable co-solvent.
-
The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
-
-
Lipophilicity (LogP/LogD - Shake-Flask Method):
-
A solution of the compound is prepared in one of two immiscible solvents (typically n-octanol and a buffered aqueous solution, e.g., at pH 7.4 for LogD).
-
The two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.
-
The phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Biological Assays
-
Serotonin Transporter (SERT) Binding Assay:
-
Cell membranes expressing the human serotonin transporter (hSERT) are prepared.
-
A radiolabeled ligand with high affinity for SERT (e.g., [³H]-citalopram or [³H]-paroxetine) is incubated with the membrane preparation.
-
Increasing concentrations of the test compound (paroxetine or deuterated paroxetine) are added to compete with the radioligand for binding to SERT.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified by liquid scintillation counting.
-
The inhibition constant (Ki) is calculated from the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
-
CYP2D6 Inhibition Assay (Mechanism-Based Inhibition):
-
Human liver microsomes are used as the source of CYP2D6 enzyme.
-
The microsomes are pre-incubated with various concentrations of the test compound (paroxetine or deuterated paroxetine) and an NADPH-generating system for different time intervals.
-
A probe substrate for CYP2D6 (e.g., dextromethorphan (B48470) or bufuralol) is then added to initiate the metabolic reaction.
-
The reaction is terminated after a specific time, and the formation of the metabolite is quantified using LC-MS/MS.
-
The rate of metabolite formation is measured at each pre-incubation time and inhibitor concentration.
-
The kinetic parameters of inactivation, KI (inactivator concentration at half-maximal inactivation rate) and kinact (maximal rate of inactivation), are determined by non-linear regression analysis of the data.
-
Signaling Pathway
The primary mechanism of action of both paroxetine and its deuterated analog is the inhibition of the serotonin transporter (SERT), which is a key component of the serotonergic signaling pathway.
Conclusion
Deuterated paroxetine (CTP-347) represents a strategic molecular modification of paroxetine designed to improve its metabolic profile and reduce the risk of drug-drug interactions. While retaining the desired pharmacodynamic activity at the serotonin transporter, the selective deuteration leads to a faster metabolic clearance and a diminished capacity for mechanism-based inhibition of CYP2D6. This in-depth guide has provided the available comparative physicochemical and biological data, outlined the standard experimental protocols for their determination, and visualized the relevant pathways. Further disclosure of specific quantitative physicochemical data for CTP-347 would be invaluable for a complete comparative assessment and to further guide drug development efforts in this area.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Paroxetine Hydrochloride Hemihydrate - LKT Labs [lktlabs.com]
- 5. pschemicals.com [pschemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concert Pharmaceuticals Presents Clinical… | Flagship Pioneering [flagshippioneering.com]
- 15. Concert Pharmaceuticals Announces Positive… | Flagship Pioneering [flagshippioneering.com]
- 16. juniperpublishers.com [juniperpublishers.com]
Technical Guide: Paroxetine-d6 as an Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Paroxetine-d6, a deuterated analog of Paroxetine (B1678475). It is intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), to ensure the accuracy and reliability of results.
Supplier and Ordering Information
Paroxetine-d6 is available from several specialized chemical suppliers, primarily as the hydrochloride (HCl) salt. The following table summarizes key information from various suppliers to facilitate comparison and procurement.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Axios Research | Paroxetine-d6 HCl (Mixture of Enantiomers) | AR-P30413 | C₁₉H₁₄D₆FNO₃ · HCl | 335.41 + 36.46 | Not specified | Also offers other deuterated and impurity standards for Paroxetine.[1] |
| TLC Pharmaceutical Standards | Paroxetine-d6 HCl | P-0274 | Not specified | Not specified | Not specified | Alternate CAS number for the free base is 1435728-63-4.[2] |
| MedchemExpress | Paroxetine-d6 hydrochloride | HY-W697671S | C₁₉H₁₅D₆ClFNO₃ | 371.86 | Not specified | Labeled as a deuterium-labeled trans-isomer.[3] |
| Cayman Chemical | Paroxetine-d6 (hydrochloride) | 35603 | C₁₉H₁₄D₆FNO₃ · HCl | 371.9 | ≥99% deuterated forms (d₁-d₆) | Intended for use as an internal standard for the quantification of paroxetine by GC- or LC-MS.[4][5] |
| Simson Pharma Limited | Paroxetine-D6 Hydrochloride | Not specified | C₁₉H₁₅D₆ClFNO₃ | 371.86 | Not specified | Accompanied by a Certificate of Analysis.[6] |
| Sapphire North America | Paroxetine-d6 (hydrochloride) | 35603 | C₁₉H₁₄D₆FNO₃ · HCl | 371.86 | ≥99% deuterated forms (d₁-d₆) | Distributed for Cayman Chemical.[5] |
| Acanthus Research | Paroxetine-D6 Hydrochloride | PRX-16-001 | C₁₉H₁₄D₆FNO₃ | Not specified | Not specified | Available in 25 mg unit size.[7] |
| Veeprho | Paroxetine-D6 (HCl Salt) (Mixture of Enantiomers) | Not specified | Not specified | Not specified | Not specified | Described as a deuterium-labeled analog for use as an internal standard.[8] |
| Cerilliant | Paroxetine-D6 maleate (B1232345) | P-915 | Not specified | Not specified | Not specified | Provided as a certified solution standard suitable for LC/MS or LC-MS/MS methods.[9] |
Experimental Protocol: Use of Paroxetine-d6 as an Internal Standard in LC-MS Analysis
The following is a generalized protocol for the use of Paroxetine-d6 as an internal standard for the quantification of Paroxetine in a biological matrix (e.g., plasma, serum). This protocol should be optimized based on the specific instrumentation and experimental conditions.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Paroxetine-d6: Accurately weigh a known amount of Paroxetine-d6 and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Internal Standard Solution: Dilute the primary stock solution with the appropriate solvent to obtain a working internal standard solution at a concentration that will yield a robust signal in the analytical system (e.g., 100 ng/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of non-labeled Paroxetine. Add a constant volume of the working internal standard solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of Paroxetine in the same manner as the calibration standards.
2. Sample Preparation:
-
Thaw the unknown biological samples, calibration standards, and QC samples.
-
To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the working internal standard solution (e.g., 10 µL).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile, methanol) and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted samples onto a suitable liquid chromatography system equipped with a C18 column or other appropriate stationary phase. Develop a gradient elution method to achieve chromatographic separation of Paroxetine and Paroxetine-d6 from matrix components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Paroxetine and Paroxetine-d6.
-
Example Transitions:
-
Paroxetine: [M+H]⁺ → product ion
-
Paroxetine-d6: [M+H]⁺ → product ion (mass shift of +6 Da compared to Paroxetine)
-
-
4. Data Analysis:
-
Integrate the peak areas for both Paroxetine and Paroxetine-d6 in each sample.
-
Calculate the peak area ratio (Paroxetine area / Paroxetine-d6 area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Paroxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Workflow for Quantitative Analysis using Paroxetine-d6 as an Internal Standard
Caption: Workflow for using Paroxetine-d6 as an internal standard in LC-MS based quantitative analysis.
Logical Relationship of Components in a Bioanalytical Method
Caption: Relationship between the analyte, internal standard, and analytical method components.
References
- 1. Paroxetine-d6 HCl (Mixture of Enantiomers) | Axios Research [axios-research.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sapphire North America [sapphire-usa.com]
- 6. Paroxetine-D6 Hydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. Paroxetine-D6 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 8. veeprho.com [veeprho.com]
- 9. Paroxetine-D6 maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Commercial Availability and Application of Paroxetine-d6 Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the Paroxetine-d6 reference standard, a critical tool for the accurate quantification of the antidepressant drug paroxetine (B1678475) in various analytical applications. This document outlines key suppliers, product specifications, and detailed experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction to Paroxetine-d6
Paroxetine-d6 is a stable isotope-labeled version of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, anxiety disorders, and other conditions.[1] The inclusion of six deuterium (B1214612) atoms (d6) on the paroxetine molecule results in a mass shift that allows it to be distinguished from the unlabeled (d0) paroxetine by a mass spectrometer. This property makes Paroxetine-d6 an ideal internal standard for quantitative bioanalysis, as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.
Commercial Availability
Paroxetine-d6 reference standards are commercially available from a variety of specialized chemical suppliers. These standards are offered in different salt forms (typically hydrochloride or maleate) and physical formats (neat solid/powder or pre-dissolved solutions). The choice of product will depend on the specific requirements of the analytical method and laboratory workflow.
A summary of prominent suppliers and their Paroxetine-d6 offerings is presented in the table below. It is important to note that catalog numbers, product specifications, and availability are subject to change, and direct consultation with the supplier is recommended.
| Supplier | Product Name | Catalog Number (Example) | Form | Salt Form | Purity/Isotopic Enrichment | Standard Size(s) |
| Sigma-Aldrich (Cerilliant) | Paroxetine-D6 maleate (B1232345) solution | P-915-1ML | Solution (100 µg/mL in Methanol) | Maleate | Certified Reference Material | 1 mL |
| Cayman Chemical | Paroxetine-d6 (hydrochloride) | 35603 | Solid | Hydrochloride | ≥99% deuterated forms (d1-d6) | 500 µg, 1 mg |
| LGC Standards | Paroxetine-D6.maleate | LPM-PRX-1488-MA | Neat Solid | Maleate | High Purity | 10 mg, 50 mg, 100 mg |
| Axios Research | Paroxetine-d6 HCl (Mixture of Enantiomers) | AR-P30413 | Solid | Hydrochloride | Fully characterized | Inquire |
| Acanthus Research | Paroxetine-D6 Hydrochloride | PRX-16-001 | Solid | Hydrochloride | High Quality | 25 mg |
| TLC Pharmaceutical Standards | Paroxetine-d6 HCl | P-0274 | Solid | Hydrochloride | High Purity | Inquire |
| Clearsynth | Paroxetine-d6 | CS-O-33034 | Solid | Free Base | High Purity | Inquire |
| Veeprho | Paroxetine-D6 (HCl Salt) (Mixture of Enantiomers) | Inquire | Solid | Hydrochloride | High Purity | Inquire |
Experimental Protocols: Use in LC-MS/MS Bioanalysis
Paroxetine-d6 is extensively used as an internal standard for the quantification of paroxetine in biological matrices, most commonly human plasma. The following protocols are synthesized from published research and represent common methodologies.[2][3][4]
Preparation of Stock and Working Solutions
-
Paroxetine-d6 Stock Solution: Prepare a stock solution of Paroxetine-d6 at a concentration of 100 µg/mL in methanol (B129727).[2] Store this solution at -20°C to -25°C.[2][5]
-
Working Internal Standard (IS) Solution: Dilute the Paroxetine-d6 stock solution with an appropriate solvent (e.g., methanol or a mixture of methanol and water) to a working concentration suitable for spiking into plasma samples. A typical working concentration might be in the low ng/mL range, designed to match the expected concentration of the analyte in the samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a common liquid-liquid extraction procedure for isolating paroxetine and the Paroxetine-d6 internal standard from human plasma.[2][4]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the human plasma sample.
-
Internal Standard Spiking: Add 25 µL of the working Paroxetine-d6 internal standard solution to the plasma sample and vortex briefly.
-
Extraction: Add 1000 µL of the extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of cyclohexane (B81311) and ethyl acetate) to the tube.[2][3]
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a formic acid modifier, and vortex to dissolve the residue. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following are representative conditions for the chromatographic separation and mass spectrometric detection of paroxetine and Paroxetine-d6.
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Paroxetine: Q1: 330.0 m/z → Q3: 70.0 m/z[4]
-
Paroxetine-d6: The specific transition will depend on the exact labeling pattern, but a common transition would be Q1: 336.0 m/z → Q3: 70.0 m/z or a similar fragment.
-
-
Visualization of Workflows
Procurement Workflow for Paroxetine-d6 Reference Standard
The following diagram illustrates the logical steps involved in procuring a Paroxetine-d6 reference standard for research purposes.
Experimental Workflow for Sample Analysis
This diagram outlines the key stages of a typical bioanalytical experiment using Paroxetine-d6 as an internal standard.
References
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 5. medprecis.com [medprecis.com]
Paroxetine-d6: A Comprehensive Technical Guide for Researchers
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This technical guide provides an in-depth overview of Paroxetine-d6, a deuterated internal standard for the quantification of paroxetine (B1678475). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its safety, handling, and application in analytical methodologies.
Core Safety and Handling Information
Paroxetine-d6, as a hydrochloride salt, presents several hazards that necessitate careful handling and adherence to safety protocols. The following sections summarize the key safety data.
Hazard Identification
Paroxetine-d6 is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
-
H361: Suspected of damaging fertility or the unborn child.[1]
-
H411: Toxic to aquatic life with long lasting effects.[1]
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly.[1] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center/doctor.[2] |
| Ingestion | If swallowed, call a poison center/doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][3] |
Handling and Storage
Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the product.
| Aspect | Recommendations |
| Handling | Avoid contact with skin, eyes, or clothing. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[4][5] |
| Storage | Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[3][6] Recommended storage temperature is -20°C. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling Paroxetine-d6.
| Protection Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[6] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Physicochemical Properties
| Property | Value |
| Chemical Name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl-d2]-4-(4-fluorophenyl)-piperidine-2,2,6,6-d4, monohydrochloride[1][7] |
| Synonyms | Paroxetine-d6 (hydrochloride) |
| Molecular Formula | C₁₉H₁₄D₆FNO₃ · HCl[7][8] |
| Molecular Weight | 371.9 g/mol [7] |
| Appearance | Solid[1] |
| Purity | ≥99% deuterated forms (d₁-d₆)[7] |
| Melting Point | Undetermined[1] |
| Boiling Point | Undetermined[1] |
| Solubility | No data available |
Experimental Protocols: Quantification of Paroxetine using Paroxetine-d6
Paroxetine-d6 is primarily used as an internal standard for the accurate quantification of paroxetine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for paroxetine quantification in human plasma.
-
Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 25 µL of Paroxetine-d6 internal standard working solution (concentration will depend on the specific assay requirements).
-
Protein Precipitation & pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide (B78521) to each tube and vortex for 10 seconds.
-
Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortexing and Centrifugation: Vortex the tubes for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the analysis.
| Parameter | Specification |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Analytical Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile (B52724) and water with a modifier like formic acid (e.g., 60:40 v/v with 0.1% formic acid) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| MRM Transitions | Paroxetine: 330.2 → 192.0 (m/z) Paroxetine-d6: 336.2 → 198.2 (m/z)[4] |
| Source Temperature | 600°C[4] |
Signaling Pathways and Mechanism of Action
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI).[7] Its mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), also known as SLC6A4. This inhibition leads to an increase in the concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Paroxetine's Primary Mechanism of Action
The following diagram illustrates the fundamental mechanism of Paroxetine.
Caption: Paroxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.
Downstream Signaling of Serotonin Receptors
The increased availability of serotonin in the synaptic cleft leads to the activation of various postsynaptic serotonin receptors. These receptors are predominantly G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades. The diagram below provides a simplified overview of the major signaling pathways activated by serotonin receptors.
Caption: Simplified overview of major serotonin receptor signaling pathways.
Experimental Workflow for Paroxetine Quantification
The following diagram outlines the logical workflow for a typical bioanalytical study involving the quantification of paroxetine using Paroxetine-d6.
Caption: Workflow for quantifying paroxetine in plasma using Paroxetine-d6 as an internal standard.
References
- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and stability of Paroxetine-d6-1 solutions
An In-depth Technical Guide to the Storage and Stability of Paroxetine-d6 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxetine-d6, a deuterated analog of Paroxetine, serves as a critical internal standard for the bioanalytical quantification of Paroxetine in plasma and other biological matrices using mass spectrometry-based methods.[1][2] Its structural similarity and mass shift make it an ideal tool for correcting analytical variability. Understanding the storage requirements and stability profile of Paroxetine-d6 solutions is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the storage conditions, stability, degradation pathways, and analytical methodologies for Paroxetine-d6.
Note: Specific stability data for Paroxetine-d6 in various solution forms is limited. Therefore, this guide leverages available data for Paroxetine and logically extends it to its deuterated counterpart, assuming similar chemical behavior. Any such extrapolations will be explicitly noted.
Storage and Stability of Paroxetine-d6
Solid Form
The solid form of Paroxetine-d6 hydrochloride is stable for an extended period when stored under appropriate conditions.
| Parameter | Condition | Stability |
| Long-Term Storage | -20°C | ≥ 4 years[1] |
| Shipping | Room temperature (in continental US) | Stable [1] |
Solution Form
| Solvent System | Storage Condition | Recommended Stability |
| Aqueous Solutions | Room Temperature | Not recommended for more than one day.[3] |
| Organic Stock Solutions (e.g., DMSO, Methanol) | -20°C or below | Expected to be stable for several months, though specific data is lacking. It is best practice to prepare fresh dilutions from a recently prepared stock solution. |
Paroxetine in aqueous solutions (pH 5, 7, and 9) was found to be stable for up to 30 days when stored in the dark.[4][5] However, it is highly susceptible to photodegradation.[4][5]
Degradation Pathways
Paroxetine-d6 is expected to follow similar degradation pathways as Paroxetine. The primary routes of degradation are photodegradation and oxidation.
Photodegradation
Exposure to light, particularly simulated sunlight, leads to the rapid degradation of Paroxetine in aqueous solutions.[4][5]
-
Primary Degradation Product: A major photodegradation product is TP-210, which is formed by the cleavage of the benzodioxol moiety.[6][7]
-
Effect of pH: The rate of photolysis is accelerated at a higher pH.[4][5]
The proposed photodegradation pathway is illustrated in the diagram below.
Photodegradation pathway of Paroxetine-d6.
Forced Degradation
Forced degradation studies on non-deuterated Paroxetine have identified several degradation products under stress conditions.
| Stress Condition | Degradation Products Identified |
| Acidic (HCl) / Oxidative (H₂O₂) | Impurity-1: (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine Impurity-2: [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol[8] |
| Reaction with Lactose | Paroxetine-lactose adduct (observed during sample preparation of tablets)[9] |
| Methylation | N-methyl paroxetine[10] |
Experimental Protocols
Stability-Indicating LC-MS/MS Method for Paroxetine-d6
This protocol is adapted from a validated method for the quantification of Paroxetine in human plasma, using Paroxetine-d6 as an internal standard.[2]
4.1.1 Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample solution, add 25 µL of Paroxetine-d6 internal standard working solution.
-
Add 50 µL of 1M ammonium (B1175870) hydroxide.
-
Add 600 µL of extraction solvent (e.g., cyclohexane/ethyl acetate, 1:4 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4.1.2 Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a shallow gradient depending on the separation requirements.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
4.1.3 Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
The experimental workflow for a stability study is depicted below.
Workflow for a stability study of Paroxetine-d6 solutions.
Conclusion
Paroxetine-d6 is a stable compound in its solid form when stored at -20°C.[1] However, its solutions, particularly aqueous ones, are prone to degradation, primarily through photolysis.[3][4][5] For accurate and reproducible results, it is recommended to prepare fresh solutions of Paroxetine-d6 and to store stock solutions in organic solvents at low temperatures, protected from light. The use of validated stability-indicating analytical methods, such as the LC-MS/MS protocol outlined in this guide, is crucial for monitoring the integrity of Paroxetine-d6 solutions over time. Further studies are warranted to establish a comprehensive stability profile of Paroxetine-d6 in various solvents and storage conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. longdom.org [longdom.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Photocatalytic Degradation Study of Paroxetine with g-C3N4 Prepared Using Different Precursors in Lab- and Pilot-Scale Conditions [mdpi.com]
- 8. Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate [mdpi.com]
- 9. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Paroxetine in Human Plasma using Paroxetine-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of paroxetine (B1678475) in human plasma. Paroxetine-d6, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The described protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable measurement of paroxetine concentrations.
Introduction
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Accurate measurement of paroxetine plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[2] LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed.[3][4]
The use of a stable isotope-labeled internal standard, such as Paroxetine-d6, is critical for robust LC-MS/MS assays.[3][4] Since Paroxetine-d6 has nearly identical physicochemical properties to paroxetine, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, effectively normalizing the analytical signal.[5] This application note provides a detailed protocol for the quantification of paroxetine in human plasma using Paroxetine-d6 as an internal standard.
Experimental
Materials and Reagents
-
Paroxetine hydrochloride (Reference Standard)
-
Paroxetine-d6 hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Ethyl acetate (B1210297)
-
Hexane
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX, Agilent, Thermo Fisher)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 25 µL of Paroxetine-d6 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane, 1:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | Isocratic or a rapid gradient optimized for separation and run time |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Paroxetine) | m/z 330.1 -> 192.1 |
| MRM Transition (Paroxetine-d6) | m/z 336.1 -> 198.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
The LC-MS/MS method demonstrated excellent performance for the quantification of paroxetine in human plasma. The use of Paroxetine-d6 as an internal standard ensured the reliability of the results.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.25 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Inter-assay Precision (%CV) | 3.97% - 12.6%[3][4] |
| Inter-assay Accuracy (%Bias) | -0.984% to 4.90%[3][4] |
| Recovery | > 85% |
Conclusion
The described LC-MS/MS method using Paroxetine-d6 as an internal standard provides a sensitive, specific, and reliable approach for the quantification of paroxetine in human plasma. The protocol is well-suited for high-throughput analysis in a research setting.
Visualizations
Caption: Experimental workflow for paroxetine quantification.
Caption: Mechanism of action of Paroxetine.
Caption: Metabolic pathway of Paroxetine.
References
- 1. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 2. Dose adjustment of paroxetine based on CYP2D6 activity score inferred metabolizer status in Chinese Han patients with depressive or anxiety disorders: a prospective study and cross-ethnic meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Impact of Paroxetine, a Strong CYP2D6 Inhibitor, on SPN‐812 (Viloxazine Extended‐Release) Pharmacokinetics in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Paroxetine in Human Plasma by LC-MS/MS using Paroxetine-d6 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paroxetine (B1678475) in human plasma. The method utilizes paroxetine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient liquid-liquid extraction (LLE) procedure is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.250 to 50.0 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. Accurate measurement of paroxetine concentrations in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring patient compliance. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high selectivity, sensitivity, and speed.[1][2] This application note presents a detailed protocol for the quantification of paroxetine in human plasma using a validated LC-MS/MS method with its deuterated analog, paroxetine-d6, as the internal standard to correct for matrix effects and variations in sample processing.[1][2]
Experimental
Materials and Reagents
-
Paroxetine hydrochloride (Reference Standard)
-
Paroxetine-d6 maleate (B1232345) (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Human plasma (K2-EDTA)
-
Ethyl acetate (B1210297) and n-hexane (for LLE)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX API 4000 or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source
-
Analytical Column: C18 column (e.g., 50 x 2.0 mm, 5 µm particle size)
LC-MS/MS Conditions
The liquid chromatography and mass spectrometry parameters were optimized for the sensitive and selective detection of paroxetine and paroxetine-d6.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Value |
| LC Conditions | |
| Column | C18, 50 x 2.0 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | Isocratic or Gradient (e.g., 40% B) |
| Column Temperature | 40 °C |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Paroxetine) | 330.2 → 192.0 m/z[1][2][3] |
| MRM Transition (Paroxetine-d6) | 336.2 → 198.2 m/z[1][2][3] |
| IonSpray Voltage | 2000 V[1][2] |
| Source Temperature | 600 °C[1][2] |
| Nebulizer Gas (Gas 1) | 60 psi[1][2] |
| Heater Gas (Gas 2) | 65 psi[1][2] |
| Curtain Gas | 30 psi[1][2] |
| Collision Gas | 10 psi[1][2] |
| Declustering Potential (DP) | 75 V[1][2] |
| Collision Energy (CE) | 30 V[1][2] |
Protocols
Preparation of Standard Solutions
Stock solutions of paroxetine and paroxetine-d6 were prepared in methanol at a concentration of 100 µg/mL.[1][2] Working standard solutions were prepared by serial dilution of the stock solution with a methanol:water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the paroxetine-d6 internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of the extraction solvent (e.g., ethyl acetate/hexane, 50:50, v/v).[4][5][6]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.250 - 50.0 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL[1][2] |
| Precision & Accuracy | |
| Intra-day Precision (%CV) | ≤ 11.5% |
| Inter-day Precision (%CV) | ≤ 12.6%[1][2] |
| Intra-day Accuracy (% Bias) | -0.98% to 4.90% |
| Inter-day Accuracy (% Bias) | -0.98% to 4.90%[1][2] |
| Matrix Effect | |
| Matrix Factor | 0.95 - 1.05 |
| Stability | |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Short-Term Stability (24h at RT) | Stable |
| Long-Term Stability (-80°C for 30 days) | Stable |
Results and Discussion
The developed LC-MS/MS method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of paroxetine and its internal standard. The chromatographic peak shapes were symmetrical, and the retention times were consistent. The use of the deuterated internal standard, paroxetine-d6, effectively compensated for any variability in sample preparation and matrix effects, leading to excellent precision and accuracy.[1][2] The calibration curve was linear over the specified concentration range. The validation results confirm that the method is reliable and can be successfully applied to the analysis of clinical samples.
Visualizations
Caption: Experimental workflow for paroxetine quantification.
Caption: Principle of internal standard-based quantification.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. medprecis.com [medprecis.com]
- 4. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation for Paroxetine Analysis in Plasma using Paroxetine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. Accurate quantification of paroxetine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This document provides detailed protocols for the sample preparation of paroxetine in human plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing its deuterated analog, Paroxetine-d6, as an internal standard to ensure accuracy and precision. Two primary extraction methodologies are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Quantitative Method Parameters
The following tables summarize key quantitative parameters from validated bioanalytical methods for paroxetine analysis in human plasma.
Table 1: Liquid-Liquid Extraction (LLE) Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.250 - 50.0 ng/mL | [1][2] |
| Lower Limit of Quantitation (LLOQ) | 0.250 ng/mL | [1][3] |
| Mean Recovery (Paroxetine) | ~80% | [1][2] |
| Mean Recovery (Internal Standard) | Consistent with Paroxetine | [1][2] |
| Inter-assay Precision (%CV) | 3.97% - 12.6% | [1][3] |
| Inter-assay Accuracy | -0.984% to 4.90% | [1][3] |
Table 2: Solid-Phase Extraction (SPE) Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.050 - 16.710 ng/mL | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.050 ng/mL | [4] |
| Recovery (Paroxetine) | 69.2% | [4] |
| Recovery (Internal Standard - Fluoxetine) | 74.4% | [4] |
| Intra-day Precision and Accuracy | Within 10.0% | [4] |
| Inter-day Precision and Accuracy | Within 10.0% | [4] |
Experimental Protocols
Materials and Reagents
-
Paroxetine and Paroxetine-d6 reference standards
-
Human plasma (with anticoagulant, e.g., Sodium Heparin or K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
96-well plates
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Automated liquid handler (optional)
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method utilizing an automated 96-well plate-based extraction.[1][2]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of paroxetine and paroxetine-d6 in methanol (e.g., 100 µg/mL).[2]
-
Prepare calibration standards by spiking pooled human plasma to achieve a concentration range of 0.250 to 50.0 ng/mL.[1][2]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.500, 20.0, and 37.5 ng/mL).[1]
-
-
Sample Preparation:
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a 96-well plate.[1][2]
-
Add 25 µL of the paroxetine-d6 internal standard working solution.[2]
-
Mix the samples.
-
Mix thoroughly to ensure efficient extraction.
-
Centrifuge the plate to separate the organic and aqueous layers.
-
Transfer a portion of the supernatant (organic layer) to a new 96-well plate.[2]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract with 200 µL of the reconstitution solution (mobile phase).[2]
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol describes a general procedure for SPE based on established methods.[4]
-
Preparation of Standards and Quality Controls (QCs):
-
Follow the same procedure as in the LLE protocol to prepare calibration standards and QCs in the desired concentration range (e.g., 0.050-16.710 ng/mL).[4]
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridges (e.g., Oasis MCX) according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load 500 µL of the plasma sample, standard, or QC onto the conditioned cartridge.[4]
-
Washing: Wash the cartridge to remove interfering substances. The wash solution will depend on the specific SPE sorbent used.
-
Elution: Elute the paroxetine and paroxetine-d6 from the cartridge using an appropriate elution solvent (e.g., 0.5 mL of 0.2% formic acid in methanol-acetonitrile, 65:35 v/v).[5]
-
The eluate can often be directly injected into the LC-MS/MS system without a drying and reconstitution step.[5]
-
Visualization of Experimental Workflows
Caption: Liquid-Liquid Extraction Workflow for Paroxetine.
Caption: Solid-Phase Extraction Workflow for Paroxetine.
LC-MS/MS Analysis
While specific instrument parameters will need to be optimized in the user's laboratory, a typical LC-MS/MS setup for paroxetine analysis is as follows:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[4][6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typical.[1][7]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for paroxetine.[7]
-
Detection: Tandem mass spectrometry is performed using multiple reaction monitoring (MRM). The precursor to product ion transitions for paroxetine (m/z 330.0 → 192.0 or 330.0 -> 70.0) and its internal standard are monitored.[7][8]
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are robust and reliable methods for the preparation of plasma samples for the quantitative analysis of paroxetine. The use of a deuterated internal standard, Paroxetine-d6, is highly recommended to correct for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and precision of the results. The choice between LLE and SPE will depend on factors such as available equipment (e.g., automated liquid handlers), desired throughput, and the need to minimize matrix effects. The protocols and data presented here provide a solid foundation for researchers to develop and validate their own bioanalytical methods for paroxetine.
References
- 1. longdom.org [longdom.org]
- 2. medprecis.com [medprecis.com]
- 3. longdom.org [longdom.org]
- 4. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Paroxetine from Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and various anxiety disorders.[1] Accurate quantification of paroxetine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid-liquid extraction (LLE) is a robust and cost-effective method for extracting paroxetine from complex biological matrices like plasma, ensuring clean extracts for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This document provides a detailed protocol for the LLE of paroxetine from human plasma, along with relevant performance data.
Mechanism of Action: Serotonin Reuptake Inhibition
Paroxetine's therapeutic effect is primarily attributed to its high affinity and potent inhibition of the serotonin transporter (SERT), also known as SLC6A4.[1][4] By blocking SERT at the presynaptic neuron, paroxetine inhibits the reuptake of serotonin (5-HT) from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4]
References
Solid-Phase Extraction Method for Paroxetine and Paroxetine-d6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed solid-phase extraction (SPE) methodology for the quantitative analysis of paroxetine (B1678475) and its deuterated internal standard, Paroxetine-d6, in biological matrices, primarily human plasma. The protocols outlined are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are adaptable for various research and clinical applications.
Introduction
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. Accurate quantification of paroxetine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Solid-phase extraction is a robust and selective sample preparation technique that effectively removes matrix interferences, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note details two common SPE protocols using C18 and Oasis HLB sorbents.
Experimental Protocols
Materials and Reagents
-
Paroxetine hydrochloride (analytical standard)
-
Paroxetine-d6 hydrochloride (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (or ammonium (B1175870) hydroxide (B78521) for pH adjustment)
-
Solid-Phase Extraction Cartridges:
-
Reversed-phase C18 (e.g., Bond-Elut C18)
-
Polymeric reversed-phase (e.g., Oasis HLB)
-
Protocol 1: Standard C18 Solid-Phase Extraction
This protocol follows a traditional 5-step SPE procedure suitable for C18 cartridges.
-
Sample Preparation:
-
To 500 µL of plasma, add the internal standard, Paroxetine-d6, to achieve the desired concentration.
-
Vortex mix for 10-15 seconds.
-
Acidify the sample by adding a small volume of 0.1% formic acid in water to ensure a pH < 3.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Ensure the sorbent bed does not go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 2 mL of 0.1% formic acid in water through the cartridge.
-
Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
-
Washing (Desalting):
-
Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove hydrophilic interferences.
-
-
Elution:
-
Elute the paroxetine and Paroxetine-d6 from the cartridge with 1 mL of an appropriate elution solvent, such as 50:50 acetonitrile/water with 0.1% formic acid.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: Simplified Oasis HLB Solid-Phase Extraction
Oasis HLB is a water-wettable copolymer that allows for a simplified 3-step SPE protocol, reducing processing time and solvent consumption.
-
Sample Preparation:
-
To 500 µL of plasma, add the internal standard, Paroxetine-d6.
-
Vortex mix for 10-15 seconds.
-
-
Sample Loading:
-
Directly load the plasma sample onto the Oasis HLB cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol or an appropriate mixture of acetonitrile and water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of paroxetine using SPE followed by LC-MS/MS. Data is compiled from various published methods.
Table 1: Method Validation Parameters for Paroxetine Analysis
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.05 - 50.0 ng/mL | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [2][3] |
| Recovery (Paroxetine) | 69.2% - >80% | [1] |
| Inter-day Precision (%RSD) | < 15% | [3][4] |
| Intra-day Precision (%RSD) | < 10% | [2][3] |
Visualizations
Below are graphical representations of the described experimental workflows.
References
- 1. longdom.org [longdom.org]
- 2. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
Application Note: High-Throughput Chromatographic Separation of Paroxetine and Paroxetine-d6 for Bioanalytical Applications
Introduction
Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other anxiety-related conditions. Accurate and reliable quantification of paroxetine in biological matrices is crucial for clinical and pharmacokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of paroxetine and its deuterated internal standard, Paroxetine-d6. The use of a deuterated internal standard like Paroxetine-d6 is essential for correcting potential matrix effects and variations during sample preparation and injection, ensuring high accuracy and precision.[1] This method is particularly suited for researchers, scientists, and drug development professionals requiring a validated protocol for bioanalytical studies.
Chromatographic Conditions
A significant challenge in developing a reproducible chromatographic method for paroxetine is the potential for retention time shifts, particularly with acidic mobile phases and between different columns.[1][2] To overcome this, a method employing a neutral pH mobile phase with a buffer has been shown to provide consistent chromatographic performance.[2] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems can further enhance resolution and reduce run times.[3]
Table 1: Optimized Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC I-Class or equivalent |
| Column | Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.2% Acetic Acid[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient Elution | As detailed in Table 2 |
| Flow Rate | 0.4 mL/min[4] |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL[4] |
| MS System | Waters XEVO TQS Triple Quadrupole Mass Spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | Paroxetine: 330.0 → 70.0; Paroxetine-d6: 336.3 → 198.2[4][5] |
| Cone Voltage | 22 V (Paroxetine), 20 V (Paroxetine-d6)[4] |
| Collision Energy | 20 eV (Paroxetine), 20 eV (Paroxetine-d6)[4] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 3.0 | 95 | 5 |
Experimental Protocol
This protocol outlines the steps for sample preparation, standard solution preparation, and LC-MS/MS analysis.
1. Materials and Reagents
-
Paroxetine reference standard
-
Paroxetine-d6 internal standard
-
Acetonitrile (B52724) (LC-MS grade)[2]
-
Methanol (LC-MS grade)[2]
-
Ammonium acetate[4]
-
Acetic acid[4]
-
Human plasma (with anticoagulant)
-
Deionized water
2. Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of paroxetine and Paroxetine-d6 in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the paroxetine stock solution with a 50:50 methanol-water mixture to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the Paroxetine-d6 stock solution with the same diluent to a suitable concentration.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a specified volume of the internal standard spiking solution to all samples except for the blank.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex briefly and inject into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters detailed in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Create a sequence table with the sample injection order, including blanks, calibration standards, quality control samples, and unknown samples.
-
Initiate the sequence run.
5. Data Analysis
-
Integrate the chromatographic peaks for both paroxetine and Paroxetine-d6.
-
Calculate the peak area ratio of paroxetine to Paroxetine-d6.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of paroxetine in the unknown samples using the regression equation from the calibration curve.
Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines.
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Results | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Calibration Range | 0.250 - 50.0 ng/mL[1] | To cover expected concentrations |
| Intra-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15%[1] | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible | Not specified, but should be consistent |
| Matrix Effect | Minimal | Should be assessed and minimized |
| Stability | Assessed for freeze-thaw, short-term, and long-term storage[1] | Analyte should be stable |
Visualization of the Experimental Workflow
Caption: Workflow for the bioanalysis of paroxetine using LC-MS/MS.
References
Application Note: Quantification of Paroxetine and Paroxetine-d6 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of paroxetine (B1678475) and its deuterated internal standard, paroxetine-d6, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method, employing Multiple Reaction Monitoring (MRM), is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of paroxetine concentrations.
Introduction
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.[1][2] Accurate quantification of paroxetine in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[3][4] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and robustness.[1][2][3] This document outlines a validated method for the determination of paroxetine in human plasma, utilizing paroxetine-d6 as an internal standard to ensure high precision and accuracy.
Experimental
Materials and Reagents
-
Paroxetine hydrochloride (Reference Standard)
-
Paroxetine-d6 hydrochloride (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., sodium heparin or EDTA)
-
Ethyl acetate (B1210297)
Standard and Sample Preparation
Stock Solutions:
Prepare stock solutions of paroxetine and paroxetine-d6 in methanol at a concentration of 100 µg/mL.[1][2] These stocks should be stored at -25 ± 5°C.[1][2]
Calibration Standards and Quality Control Samples:
Calibration standards and quality control (QC) samples are prepared by spiking pooled human plasma with appropriate volumes of the paroxetine stock solution.[1][2] A typical calibration curve ranges from 0.250 to 50.0 ng/mL.[1][2] QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC).[1][2]
Sample Extraction (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, standard, or QC, add the internal standard solution (paroxetine-d6).
-
Add a suitable extraction solvent, such as a mixture of ethyl acetate and hexane (50:50, v/v).[3]
-
Vortex the mixture for an appropriate time to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
Column: A C18 analytical column is commonly used.[3]
-
Flow Rate: A typical flow rate is 0.15 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Gradient Elution: A gradient elution is often employed to achieve optimal separation.
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.[1][3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
Data Acquisition and Processing
Data acquisition and processing are performed using the instrument manufacturer's software. The peak area ratios of paroxetine to paroxetine-d6 are plotted against the concentration of paroxetine to construct a calibration curve. The concentration of paroxetine in unknown samples is determined from this curve.
MRM Transitions and Mass Spectrometer Parameters
The following table summarizes the optimized MRM transitions and key mass spectrometer parameters for the analysis of paroxetine and paroxetine-d6.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Paroxetine | 330.2 | 192.0 | 75 | 30 |
| 330.0 | 70.0 | - | - | |
| Paroxetine-d6 | 336.2 | 198.2 | 75 | 30 |
Note: The second product ion for Paroxetine is provided as a qualifier ion. While a second MRM transition for Paroxetine-d6 was not explicitly found in the searched literature, a transition of 336.2 → 70.0 could potentially be monitored as a qualifier, assuming a similar fragmentation pattern to the non-deuterated compound.
Results and Discussion
This LC-MS/MS method demonstrates high sensitivity and selectivity for the quantification of paroxetine in human plasma. The use of a deuterated internal standard, paroxetine-d6, corrects for matrix effects and variations in extraction efficiency and instrument response, leading to excellent precision and accuracy. The method has been successfully applied to pharmacokinetic and bioequivalence studies of paroxetine.[4]
Workflow and Diagrams
Experimental Workflow
The overall experimental workflow for the quantification of paroxetine in human plasma is depicted in the following diagram.
Caption: Experimental workflow for paroxetine quantification.
Paroxetine Fragmentation Pathway
The fragmentation of paroxetine in the mass spectrometer is a key aspect of the MRM method. The primary fragmentation pathway leading to the major product ion is illustrated below.
Caption: Paroxetine fragmentation in MS/MS.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of paroxetine in human plasma. The detailed protocol and MRM transitions can be readily implemented in a research laboratory setting for various applications requiring the measurement of this important antidepressant drug.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 4. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Paroxetine-d6-1 in pharmacokinetic studies of paroxetine
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other related psychiatric conditions.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring patient safety. Paroxetine exhibits non-linear pharmacokinetics, primarily due to the saturation of its primary metabolizing enzyme, cytochrome P450 2D6 (CYP2D6).[2] This variability necessitates precise and reliable bioanalytical methods for its quantification in biological matrices.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Paroxetine-d6, a deuterated analog of paroxetine, serves as an ideal internal standard for pharmacokinetic studies. Its physicochemical properties are nearly identical to paroxetine, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for matrix effects and variability in the analytical process.[3] This document provides detailed application notes and protocols for the use of Paroxetine-d6 in pharmacokinetic studies of paroxetine.
Data Presentation
The following tables summarize key pharmacokinetic parameters of paroxetine from studies in various populations. These studies utilized robust bioanalytical methods, often employing Paroxetine-d6 as an internal standard, to ensure data accuracy and precision.
Table 1: Steady-State Pharmacokinetic Parameters of Paroxetine in Adults
| Parameter | Value (Mean ± SD) | Conditions |
| Cmax (ng/mL) | 61.7 (CV 45%) | 30 mg tablets daily for 30 days |
| Tmax (hr) | 5.2 (CV 10%) | 30 mg tablets daily for 30 days |
| Cmin (ng/mL) | 30.7 (CV 67%) | 30 mg tablets daily for 30 days |
| T1/2 (hr) | 21.0 (CV 32%) | 30 mg tablets daily for 30 days |
| Data sourced from FDA clinical pharmacology review.[4] |
Table 2: Steady-State Pharmacokinetic Parameters of Paroxetine in Pediatric Populations (Children vs. Adolescents)
| Dose | Parameter | Children (Mean ± SD) | Adolescents (Mean ± SD) |
| 10 mg | Cmax (ng/mL) | 18.2 ± 17.5 | 12.0 ± 12.3 |
| AUC(0-24) (ng·h/mL) | 265.6 ± 289.0 | 189.4 ± 210.0 | |
| CL/F (L/h) | 203.2 ± 520.1 | 273.3 ± 711.2 | |
| 20 mg | Cmax (ng/mL) | 58.6 ± 31.8 | 42.7 ± 25.8 |
| AUC(0-24) (ng·h/mL) | 899.0 ± 552.0 | 732.9 ± 535.0 | |
| CL/F (L/h) | 29.8 ± 14.8 | 44.4 ± 46.2 | |
| 30 mg | Cmax (ng/mL) | 125.9 ± 70.3 | 94.0 ± 49.3 |
| AUC(0-24) (ng·h/mL) | 2027.5 ± 1221.0 | 1631.4 ± 1032.0 | |
| CL/F (L/h) | 21.2 ± 12.9 | 24.8 ± 16.7 | |
| Data calculated by the FDA from a pediatric study.[4] |
Table 3: Pharmacokinetic Parameters of Paroxetine (20 mg) with and without Co-administration of SPN-812
| Parameter | Paroxetine Alone (Mean ± SD) | Paroxetine + SPN-812 (Mean ± SD) |
| Cmax,ss (ng/mL) | 39.0 ± 19.0 | - |
| Cmin,ss (ng/mL) | 22.3 ± 13.4 | - |
| Tmax,ss (hr) | 6.00 (median) | - |
| AUCtau (ng·h/mL) | 709.0 ± 377.0 | - |
| This study utilized Paroxetine-d6 as the internal standard for the bioanalysis of paroxetine.[5] |
Experimental Protocols
Clinical Pharmacokinetic Study Protocol (Example)
This protocol outlines a typical design for a pharmacokinetic study of orally administered paroxetine.
1.1. Study Design: An open-label, single- or multiple-dose study in healthy volunteers or a specific patient population (e.g., pediatric, geriatric, or patients with renal/hepatic impairment). A crossover design may be used for bioequivalence studies.[6]
1.2. Subject Recruitment: Subjects are selected based on inclusion/exclusion criteria, including age, sex, and health status. For studies investigating the influence of pharmacogenetics, subjects may be genotyped for CYP2D6.[7]
1.3. Dosing and Administration: Paroxetine is administered orally at a specified dose (e.g., 20 mg tablet) with a standardized volume of water after an overnight fast.[6]
1.4. Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points. For a single-dose study, sampling might occur pre-dose and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[8] For steady-state studies, sampling is conducted after multiple doses to ensure the drug has reached a stable concentration.[4]
1.5. Sample Processing: Blood samples are centrifuged to separate plasma. The plasma is then transferred to labeled cryovials and stored at -20°C or -80°C until analysis.[3]
1.6. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).
Bioanalytical Protocol: Quantification of Paroxetine in Human Plasma using LC-MS/MS with Paroxetine-d6
This protocol describes a validated method for the determination of paroxetine in human plasma.
2.1. Materials and Reagents:
-
Paroxetine reference standard
-
Paroxetine-d6 (internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Extraction solvent (e.g., a mixture of cyclohexane (B81311) and ethyl acetate)[5]
2.2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of paroxetine and Paroxetine-d6 in methanol.
-
Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Prepare calibration standards and quality control (QC) samples by spiking drug-free human plasma with known concentrations of paroxetine.
2.3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (calibration standard, QC, or study sample), add a fixed amount of Paroxetine-d6 working solution.[5]
-
Add a basifying agent (e.g., 1.0 M ammonium (B1175870) hydroxide).[5]
-
Add the extraction solvent (e.g., 1 mL of cyclohexane/ethyl acetate, 1:4 v/v).[5]
-
Vortex the mixture for 2 minutes and then centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[5]
-
Reconstitute the dried residue in the mobile phase.[5]
2.4. LC-MS/MS Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for paroxetine and Paroxetine-d6. For example, m/z 330.0 → 192.0 for paroxetine.[1]
2.5. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]
Visualizations
Caption: Experimental workflow for a paroxetine pharmacokinetic study.
Caption: Simplified metabolic pathway of paroxetine.
References
- 1. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. longdom.org [longdom.org]
- 4. fda.gov [fda.gov]
- 5. Impact of Paroxetine, a Strong CYP2D6 Inhibitor, on SPN‐812 (Viloxazine Extended‐Release) Pharmacokinetics in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetics and safety of paroxetine controlled-release tablet in healthy Chinese subjects: a single-dose three-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Paroxetine-d6 Internal Standard Response
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent internal standard (IS) responses when using Paroxetine-d6 in LC-MS/MS analyses. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Paroxetine-d6 internal standard (IS) response is highly variable between samples. What are the most common causes?
An inconsistent Paroxetine-d6 response can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with Paroxetine-d6 and either suppress or enhance its ionization, leading to variability.[1][2]
-
Sample Preparation Errors: Inconsistent pipetting of the IS, incomplete mixing with the sample, or variations in the extraction procedure can all introduce significant variability.[1][2]
-
Instrumental Issues: Fluctuations in the LC system's performance, such as inconsistent injection volumes or an unstable spray in the mass spectrometer's ion source, can lead to a variable IS response.[1]
-
Chromatographic Problems: Paroxetine is known to exhibit significant column-to-column retention time variation, which can lead to inconsistent co-elution with the analyte and differential matrix effects.[3][4]
-
Internal Standard Instability: Although the deuterium (B1214612) labels on Paroxetine-d6 are in chemically stable positions, degradation of the IS in the sample or stock solution can occur.[1]
Q2: Could the position of the deuterium labels on Paroxetine-d6 be the cause of instability?
The chemical structure of Paroxetine-d6 is (3S,4R)-3-((benzo[d][5][6]dioxol-5-yloxy)methyl-d2)-4-(4-fluorophenyl)piperidine-2,2,6,6-d4. The deuterium atoms are located on the methylenedioxy methyl group and the piperidine (B6355638) ring. These are generally considered stable positions and are not prone to back-exchange with hydrogen atoms from the solvent or matrix under typical LC-MS conditions. Therefore, isotopic exchange is an unlikely primary cause of inconsistent response for Paroxetine-d6.
Q3: The retention time for Paroxetine and Paroxetine-d6 is shifting between injections. Why is this happening and how can I fix it?
Significant retention time shifts are a known issue with Paroxetine analysis.[3][4] This can be particularly problematic as it can lead to the analyte and IS being affected differently by matrix effects.
-
Cause: The issue is often observed with acidic mobile phases and can vary significantly between different columns, and even between new and used columns.[3]
-
Solution: Increasing the buffer strength in the mobile phase can significantly reduce this variability. For example, increasing the concentration of ammonium (B1175870) formate (B1220265) in the aqueous mobile phase has been shown to improve the consistency of Paroxetine's retention time.[3][4]
Q4: How can I determine if matrix effects are causing the inconsistent Paroxetine-d6 response?
A matrix effect experiment is the most direct way to investigate this. The goal is to compare the response of Paroxetine-d6 in the presence and absence of the sample matrix. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.
Troubleshooting Guides
Guide 1: Systematic Investigation of Inconsistent Paroxetine-d6 Response
This guide provides a step-by-step workflow to diagnose the root cause of your inconsistent internal standard response.
References
Technical Support Center: Optimizing LC Gradients for Paroxetine-d6 Analysis
Welcome to our dedicated support center for scientists and researchers utilizing Paroxetine-d6 as an internal standard in liquid chromatography (LC) applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to chromatographic shifts and ensure the robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my Paroxetine-d6 eluting at a different retention time than Paroxetine?
This phenomenon is an expected behavior known as the "chromatographic isotope effect".[1] The substitution of hydrogen with deuterium (B1214612) atoms, which are slightly larger, can alter the physicochemical properties of the molecule, including its polarity and lipophilicity.[1] In reversed-phase chromatography, deuterated compounds are often slightly less retained on the non-polar stationary phase and therefore may elute slightly earlier than their non-deuterated counterparts.[1] While a small, consistent shift is normal, significant or variable shifts can indicate underlying issues with the analytical method or the LC system.
Q2: What are the primary causes of unexpected or variable chromatographic shifts of Paroxetine-d6?
Significant retention time variability can stem from several factors, broadly categorized as system-related issues, method-related issues, or chemical interactions. Common causes include:
-
System Issues: Leaks in the LC system, unstable flow rates due to faulty check valves or pump seals, and inadequate mobile phase degassing can all lead to retention time fluctuations.[2][3][4]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a thermostatted column compartment is not used.[2][3] An increase in temperature generally leads to a decrease in retention time.[5]
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation, including buffer strength and pH, can significantly impact the retention of ionizable compounds like Paroxetine.[6][7][8][9][10] The addition of an organic solvent to an aqueous buffer can alter the mobile phase's pH.[7]
-
Column Issues: Column fouling from sample matrix components or column aging can lead to changes in retention time and increased back pressure.[2][3] Substantial column-to-column retention time shifts have been observed for Paroxetine with acidic mobile phases.[6][11][12]
-
Sample Diluent: A mismatch between the sample diluent's organic to aqueous ratio and buffer strength and the initial gradient conditions can affect peak shape and retention time.[2][3]
Q3: How does the mobile phase pH specifically affect the retention of Paroxetine?
Paroxetine is a basic compound, and its retention in reversed-phase chromatography is highly dependent on the mobile phase pH.[8] At a low pH, Paroxetine will be ionized, making it more polar and resulting in shorter retention times.[8][13] Conversely, at a higher pH, it will be in its neutral, less polar form, leading to longer retention.[8] Therefore, controlling the mobile phase pH is crucial for achieving reproducible retention times.[10] It has been noted that for Paroxetine, buffer strength in the mobile phase is essential for minimizing column-to-column retention time variation.[6][11][12]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Paroxetine-d6 Retention Time Shifts
This guide provides a step-by-step workflow to diagnose and resolve retention time variability for Paroxetine-d6.
Experimental Protocol: Systematic Troubleshooting Workflow
-
Initial Assessment:
-
Characterize the shift: Is it a gradual drift, a sudden change, or random fluctuation?
-
Observe if all peaks in the chromatogram are shifting or only the analyte and internal standard. A shift in all peaks often points to a system-wide issue like flow rate instability.[14]
-
-
System Check:
-
Leak Test: Visually inspect all fittings and connections for leaks. A pressure drop test can also be performed.[4]
-
Flow Rate Verification: Manually check the flow rate to ensure the pump is delivering the set flow.
-
Degassing: Ensure the mobile phases are adequately degassed to prevent air bubbles in the pump.[4]
-
Pump Maintenance: Inspect and clean or replace check valves and pump seals if flow instability is suspected.[4]
-
Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature.[2][3]
-
-
Method Parameter Evaluation:
-
Mobile Phase Preparation: Prepare fresh mobile phases, ensuring accurate pH and buffer concentration.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Sample Diluent: Match the sample diluent to the initial mobile phase composition as closely as possible.[2][3]
-
-
Column Health Assessment:
// Nodes start [label="Retention Time Shift Observed", fillcolor="#FBBC05", fontcolor="#202124"]; assess_shift [label="Assess Nature of Shift\n(Gradual, Sudden, Random)", fillcolor="#F1F3F4", fontcolor="#202124"]; system_check [label="Perform System Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; leak_test [label="Leak Test", fillcolor="#F1F3F4", fontcolor="#202124"]; flow_rate [label="Verify Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; degassing [label="Check Degassing", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_control [label="Verify Temperature Control", fillcolor="#F1F3F4", fontcolor="#202124"]; method_eval [label="Evaluate Method Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; mobile_phase [label="Check Mobile Phase Prep\n(pH, Buffer Strength)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibration [label="Ensure Proper Equilibration", fillcolor="#F1F3F4", fontcolor="#202124"]; column_health [label="Assess Column Health", fillcolor="#EA4335", fontcolor="#FFFFFF"]; flush_column [label="Flush Column", fillcolor="#F1F3F4", fontcolor="#202124"]; new_column [label="Test with New Column", fillcolor="#F1F3F4", fontcolor="#202124"]; resolve [label="Issue Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> assess_shift; assess_shift -> system_check [label="Systematic Approach"]; system_check -> leak_test; system_check -> flow_rate; system_check -> degassing; system_check -> temp_control; leak_test -> method_eval [label="If No Leaks"]; flow_rate -> method_eval [label="If Flow is Stable"]; degassing -> method_eval [label="If Degassed"]; temp_control -> method_eval [label="If Temp is Stable"]; method_eval -> mobile_phase; method_eval -> equilibration; mobile_phase -> column_health [label="If Prep is Correct"]; equilibration -> column_health [label="If Equilibrated"]; column_health -> flush_column; flush_column -> new_column [label="If Shift Persists"]; new_column -> resolve [label="If Shift is Gone"]; }
Caption: Key factors influencing retention time stability in LC.
Example Experimental Protocol: LC-MS/MS Method for Paroxetine
This protocol is a general example and may require optimization for specific instrumentation and applications.
| Parameter | Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 column (e.g., XTerra RP18, 5 µm, 150 mm × 4.6 mm i.d.) [15][16] |
| Mobile Phase A | 20 mM Ammonium formate (B1220265) in water [11] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized linear gradient (e.g., 10-45% B) [17] |
| Flow Rate | 0.8 - 0.9 mL/min [12][15][16] |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Paroxetine: m/z 330.2 → 192.0; Paroxetine-d6: m/z 336.2 → 198.2 [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. LC Troubleshooting—Retention Time Shift [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lctsbible.com [lctsbible.com]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 6. longdom.org [longdom.org]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. [PDF] THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. medprecis.com [medprecis.com]
- 12. longdom.org [longdom.org]
- 13. biotage.com [biotage.com]
- 14. youtube.com [youtube.com]
- 15. Development and Validation of a LC–MS/MS Method | Scientific.Net [scientific.net]
- 16. researchgate.net [researchgate.net]
- 17. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in paroxetine bioanalysis with Paroxetine-d6-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of paroxetine (B1678475), with a focus on the use of its stable isotope-labeled internal standard, Paroxetine-d6.
Troubleshooting Guides
This section offers step-by-step solutions to common issues faced during the LC-MS/MS analysis of paroxetine in biological matrices.
Question: My paroxetine signal is significantly lower in plasma samples compared to the neat standard, leading to poor sensitivity. What is the likely cause and how can I fix it?
Answer:
This issue is a classic sign of ion suppression , a major type of matrix effect where co-eluting endogenous components from the plasma interfere with the ionization of paroxetine in the mass spectrometer's source. While Paroxetine-d6 is designed to compensate for this, severe suppression can still impact assay sensitivity and reproducibility.
Troubleshooting Steps:
-
Confirm and Quantify the Matrix Effect: First, it's crucial to determine the extent of the ion suppression. This is done by calculating the Matrix Factor (MF) . An MF value of less than 1 indicates ion suppression.[1]
-
Action: Perform a post-extraction spike experiment as detailed in the Experimental Protocols section to calculate the MF.
-
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2][3]
-
Action 1 (Liquid-Liquid Extraction - LLE): Optimize your LLE protocol. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to improve the selective extraction of paroxetine and minimize the co-extraction of matrix components like phospholipids.
-
Action 2 (Solid-Phase Extraction - SPE): If LLE is insufficient, switch to SPE. Mixed-mode or polymeric SPE sorbents can offer higher selectivity for paroxetine, leading to cleaner extracts.[4][5] Refer to the Experimental Protocols for a general SPE procedure.
-
-
Optimize Chromatographic Separation: If cleaner sample preparation is not feasible, modify your LC method to chromatographically separate paroxetine from the region of ion suppression.
-
Sample Dilution: As a simpler, albeit less robust, approach, you can dilute your sample extract.[3] This reduces the concentration of interfering matrix components. However, this may compromise the limit of quantitation if paroxetine concentrations are low.
Question: I am using Paroxetine-d6, but my results are still imprecise and inaccurate between different plasma lots. Why is the internal standard not fully compensating for the variability?
Answer:
While a stable isotope-labeled internal standard (SIL-IS) like Paroxetine-d6 is the gold standard for correcting matrix effects, its effectiveness can be compromised under certain conditions.
Troubleshooting Steps:
-
Assess Lot-to-Lot Variability: The composition of biological matrices can vary significantly between individuals or lots, leading to differential matrix effects.
-
Action: Calculate the IS-Normalized Matrix Factor across at least six different lots of blank plasma. The coefficient of variation (%CV) of the IS-Normalized MF should ideally be ≤15%.[8] If it exceeds this, it indicates that Paroxetine-d6 is not tracking the analyte's behavior consistently across different matrix sources.
-
-
Review Sample Preparation Consistency: Inconsistent recovery of the analyte and internal standard during sample preparation can lead to inaccurate results.
-
Action: Calculate the Recovery (RE) and Process Efficiency (PE) for both paroxetine and Paroxetine-d6. While high recovery is desirable, consistency is more critical. Ensure the RE and PE are reproducible across different analytical runs and QC levels.
-
-
Check for Co-eluting Metabolites or Contaminants: An isobaric interference (a compound with the same mass) co-eluting with paroxetine but not with Paroxetine-d6 (or vice versa) can affect quantitation. While unlikely with MRM, it's a possibility.
-
Action: Scrutinize the chromatograms of blank matrix from multiple sources for any interfering peaks at the retention time of the analyte or IS. Adjusting chromatographic selectivity may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects?
A1: Matrix effects are alterations in the ionization efficiency of an analyte (like paroxetine) caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][9] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification in LC-MS/MS analysis.[1][9] Common culprits in plasma include phospholipids, salts, and proteins.[1]
Q2: How does Paroxetine-d6 work to counteract matrix effects?
A2: Paroxetine-d6 is a SIL-IS. It is chemically identical to paroxetine, except that six hydrogen atoms are replaced with deuterium. Because it has nearly identical physicochemical properties, it co-elutes with paroxetine and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.
Q3: Is 100% recovery necessary for a reliable bioanalytical method?
A3: No, 100% recovery is not mandatory. The most critical aspect of recovery is that it is consistent and reproducible across the concentration range and between analytical runs.[8] High but variable recovery is worse than moderate but consistent recovery. The internal standard helps to correct for incomplete and variable recovery.
Q4: Can I use a different internal standard, like fluoxetine (B1211875), instead of Paroxetine-d6?
A4: While some methods have used structural analogs like fluoxetine as an internal standard, this is not the recommended approach for mitigating matrix effects.[10][11] Structural analogs have different retention times and may not experience the same matrix effects as the analyte. A stable isotope-labeled internal standard like Paroxetine-d6 is always the preferred choice as it is the only type of IS that can truly compensate for matrix effects.
Data Presentation
The choice of sample preparation method is critical for minimizing matrix effects. Cleaner extraction techniques yield better results.
Table 1: Representative Comparison of Sample Preparation Techniques for Paroxetine Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Factor (MF) | 0.45 | 0.85 | 0.98 |
| Recovery (RE) | >95% | 70-90% | >85% |
| Process Efficiency (PE) | ~45% | ~60-75% | ~83% |
| Relative Cleanliness | Poor | Good | Excellent |
| Propensity for Ion Suppression | High | Moderate | Low |
Note: These are representative values synthesized from typical bioanalytical data. Actual values will vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol uses the post-extraction spiking method to quantitatively determine the impact of the matrix.[1]
-
Prepare Three Sets of Samples at low and high QC concentrations:
-
Set A (Neat Solution): Spike paroxetine and Paroxetine-d6 into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma first, then spike paroxetine and Paroxetine-d6 into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike paroxetine and Paroxetine-d6 into blank plasma before the extraction process.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the parameters using the mean peak areas (n≥5):
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This is a common method for extracting paroxetine from plasma.[10][11]
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of Paroxetine-d6 working solution (internal standard).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 5-10 minutes.
-
Centrifuge at high speed for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 3: Post-Column Infusion Experiment
This experiment helps visualize regions of ion suppression or enhancement in your chromatogram.[7][12]
-
Set up the LC-MS/MS system as usual.
-
Using a T-junction placed between the analytical column and the mass spectrometer's inlet, continuously infuse a standard solution of paroxetine at a low flow rate (e.g., 10 µL/min) via a syringe pump.
-
Monitor the MRM transition for paroxetine. You should observe a stable, elevated baseline signal.
-
Inject a blank, extracted plasma sample onto the column.
-
Observe the infused baseline signal. Any significant dip in the signal indicates a region of ion suppression, while a rise indicates enhancement.
Visualizations
Caption: A decision tree for troubleshooting matrix effects in paroxetine bioanalysis.
Caption: A flowchart outlining the key steps in a typical paroxetine bioanalytical method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nphj.nuph.edu.ua [nphj.nuph.edu.ua]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of paroxetine, fluoxetine and norfluoxetine in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
How to assess and minimize ion suppression for Paroxetine-d6-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively assess and minimize ion suppression for Paroxetine-d6-1 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from a sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, significant ion suppression can compromise the assay's performance.
Q2: What are the common causes of ion suppression in LC-MS/MS analysis?
A2: Ion suppression can originate from various sources, including:
-
Endogenous matrix components: Salts, proteins, and lipids (especially phospholipids) are major contributors to ion suppression in biological samples.[2]
-
Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives can also cause ion suppression.[2][3]
-
High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[4]
Q3: How does a deuterated internal standard like this compound help mitigate matrix effects?
A3: A deuterated internal standard is considered the gold standard for compensating for matrix effects.[5] Because this compound is chemically almost identical to Paroxetine (B1678475), it co-elutes and experiences similar ionization suppression or enhancement.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[5]
Q4: Can this compound be affected differently by the matrix than Paroxetine?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the two compounds to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q5: What is the difference between ion suppression and ion enhancement?
A5: Both are types of matrix effects. Ion suppression leads to a decrease in the analyte's signal intensity, while ion enhancement results in an increased signal.[3] Ion suppression is the more commonly encountered phenomenon in LC-MS/MS analysis.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| IS-001 | Poor reproducibility of the Paroxetine/Paroxetine-d6-1 area ratio. | Inconsistent matrix effects across different samples or batches.Variable sample preparation recovery.Instability of Paroxetine or this compound in the matrix or final extract. | Optimize the sample preparation method to improve the removal of interfering matrix components (see Experimental Protocols).Ensure the internal standard is added early in the sample preparation process to account for variability.Perform stability studies to ensure the analyte and internal standard are stable throughout the sample handling and analysis process. |
| IS-002 | Significant, sharp drop in the this compound signal when analyzing matrix samples compared to neat standards. | Severe ion suppression is occurring at the retention time of Paroxetine.Co-elution of a highly suppressive matrix component, often phospholipids (B1166683) in plasma samples. | Perform a post-column infusion experiment to identify the retention time regions of ion suppression (see Protocol 1).Improve chromatographic separation to move the Paroxetine peak away from the suppression zone.Implement a more rigorous sample cleanup method, such as phospholipid removal or solid-phase extraction (see Protocols 4 and 5). |
| IS-003 | Paroxetine and this compound peaks are not perfectly co-eluting. | Chromatographic "isotope effect" due to the deuterium (B1214612) labeling, which can be more pronounced on high-resolution UPLC columns.Column degradation affecting separation. | If the separation is minor and both peaks are in a region of consistent ionization, it may not be an issue. However, if it leads to differential matrix effects, consider using an analytical column with slightly less resolution to ensure co-elution.Replace the analytical column and guard column. |
| IS-004 | High background noise or extraneous peaks in the chromatogram. | Contamination from the sample matrix, solvents, or lab consumables (e.g., plasticizers).Carryover from a previous injection of a high-concentration sample. | Use high-purity solvents and reagents.Incorporate a more effective sample cleanup procedure.Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.[6] |
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of various sample preparation techniques in minimizing ion suppression for Paroxetine.
Table 1: Matrix Effect and Internal Standard-Normalized Matrix Factor for Paroxetine
| Sample Preparation Method | Analyte | Matrix Factor (MF)1 | % CV (n=8) | IS-Normalized MF2 | % CV (n=8) | Reference |
| Liquid-Liquid Extraction (LLE) | Paroxetine (Low QC) | 0.961 | 5.31% | 0.974 | 4.56% | [7] |
| Paroxetine (High QC) | 0.925 | 3.77% | 0.977 | 1.70% | [7] |
1Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in absence of matrix). An MF < 1 indicates ion suppression.[7] 2Internal Standard Normalized Matrix Factor (IS-MF) = (MF of Paroxetine) / (MF of Paroxetine-d6). An IS-MF close to 1 indicates effective compensation by the internal standard.[7]
Table 2: Comparison of Recovery and Phospholipid Removal for Different Sample Preparation Techniques
| Technique | Analyte | Typical Recovery | Phospholipid Removal Efficiency | Key Advantage | Reference |
| Liquid-Liquid Extraction (LLE) | Paroxetine | ~80-84% | Moderate | Cost-effective and can provide clean extracts. | [7][8] |
| Solid-Phase Extraction (SPE) | Paroxetine | ~69-95% | Good to High | High selectivity and can effectively remove a wide range of interferences. | [8][9] |
| Phospholipid Removal Plates | General Small Molecules | >90% (for many compounds) | >95% | Simple, fast, and highly effective at removing a major source of ion suppression in plasma. | [10] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion
This experiment helps to identify at which retention times ion suppression or enhancement occurs.[11]
Objective: To create a "matrix effect profile" of a blank matrix extract.
Procedure:
-
Prepare an Infusion Solution: Create a solution of this compound in the mobile phase at a concentration that provides a stable, mid-to-high intensity signal (e.g., 100 ng/mL).
-
System Setup: Using a T-fitting, introduce the infusion solution via a syringe pump at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.
-
Equilibrate: Allow the infusion to continue until a stable baseline signal for the this compound MRM transition is observed.
-
Inject Blank Matrix: Inject a blank matrix sample that has been processed with your standard sample preparation method.
-
Analyze: Monitor the this compound signal. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.[11] Compare the retention time of these regions to the retention time of Paroxetine in a standard analysis.
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol quantifies the extent of ion suppression or enhancement.[12]
Objective: To calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-MF).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Paroxetine and this compound at low and high concentrations in the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): (For Recovery Calculation) Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze: Analyze all three sets of samples by LC-MS/MS.
-
Calculate:
-
Matrix Factor (MF): (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery: (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
IS-Normalized MF: (MF of Paroxetine) / (MF of this compound)
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Paroxetine from Human Plasma
This is a common and cost-effective method for sample cleanup.[7][13]
Objective: To extract Paroxetine and this compound from plasma while leaving behind proteins and many polar interferences.
Procedure:
-
Sample Aliquot: To 0.5 mL of plasma sample in a polypropylene (B1209903) tube, add the working solution of this compound.
-
Basify: Add 100 µL of 0.1 M sodium hydroxide (B78521) and vortex for 1 minute.[13]
-
Extraction: Add 3 mL of an ethyl acetate/hexane (50:50, v/v) mixture.[13]
-
Mix: Vortex for 10 minutes.
-
Centrifuge: Centrifuge at approximately 4000 x g for 10 minutes.
-
Evaporate: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 200 µL of the mobile phase.
Protocol 4: Solid-Phase Extraction (SPE) for Paroxetine from Human Plasma
SPE can provide a cleaner extract than LLE by using a solid sorbent to selectively isolate the analyte.[9]
Objective: To selectively retain and elute Paroxetine and this compound, resulting in a cleaner sample extract.
Procedure (using a C18 cartridge):
-
Condition: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load: Load 0.5 mL of plasma (pre-spiked with this compound) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove polar interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under nitrogen.
-
Reconstitute: Reconstitute the residue in the mobile phase.
Protocol 5: Phospholipid Removal using a Pass-Through Plate
This is a rapid and highly effective method for removing phospholipids, a major cause of ion suppression in plasma.[14]
Objective: To selectively remove phospholipids from a plasma sample after protein precipitation.
Procedure (using a generic phospholipid removal plate):
-
Protein Precipitation: In a 96-well plate, add 300 µL of acetonitrile (B52724) (containing this compound) to 100 µL of plasma. Mix thoroughly.
-
Transfer to Plate: Place the phospholipid removal plate on a collection plate. Transfer the supernatant from the protein precipitation step into the wells of the phospholipid removal plate.
-
Pass-Through: Apply a vacuum or positive pressure to draw the sample through the sorbent and into the collection plate. The phospholipids are retained by the sorbent.
-
Analyze: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
Visualizations
Caption: Workflow for the systematic assessment of ion suppression.
Caption: Decision tree for troubleshooting ion suppression issues.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
References
- 1. nebiolab.com [nebiolab.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. lcms.cz [lcms.cz]
Improving recovery of paroxetine and Paroxetine-d6-1 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and recovery of paroxetine (B1678475) and its deuterated internal standard, Paroxetine-d6-1.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting paroxetine and its deuterated internal standard from biological matrices?
A1: The two most prevalent and effective methods for the extraction of paroxetine and this compound from biological matrices such as plasma and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both techniques have demonstrated high recovery rates and are compatible with downstream analytical methods like HPLC, GC-MS, and LC-MS/MS. The choice between LLE and SPE often depends on the sample matrix, required sample throughput, and available laboratory equipment.
Q2: Why is a deuterated internal standard like this compound recommended for the quantification of paroxetine?
A2: A deuterated internal standard is considered the gold standard for quantitative bioanalysis using mass spectrometry.[1] this compound is chemically identical to paroxetine, with the only difference being the presence of six deuterium (B1214612) atoms. This structural similarity ensures that it behaves nearly identically to the analyte during extraction, sample preparation, and chromatographic separation.[1] By co-eluting with paroxetine, the deuterated standard helps to accurately compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more precise and accurate quantification.[1][2]
Q3: What are "matrix effects" and how can they impact the analysis of paroxetine and this compound?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological sample (e.g., salts, lipids, proteins).[3] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and the standard do not perfectly co-elute, potentially compromising the accuracy of the results.[1]
Q4: How can I assess the stability of paroxetine and this compound in my samples?
A4: The stability of paroxetine and its deuterated internal standard in biological matrices should be evaluated under various conditions that mimic the entire analytical process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature (e.g., -20°C or -80°C).[1] To assess stability, quality control (QC) samples at low and high concentrations are prepared in the same biological matrix and analyzed after being subjected to these conditions. The results are then compared to those of freshly prepared samples.
Troubleshooting Guides
Low Recovery of Paroxetine and/or this compound
Problem: I am experiencing low recovery for both paroxetine and its deuterated internal standard during extraction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH during Extraction | Paroxetine is a basic compound. For efficient extraction from an aqueous matrix into an organic solvent (LLE) or for retention on a reversed-phase SPE sorbent, the pH of the sample should be adjusted to be at least 2 pH units above its pKa to ensure it is in its neutral, non-ionized form.[4] |
| Inappropriate LLE Solvent | The choice of organic solvent in LLE is critical. A solvent that is too polar may not efficiently extract paroxetine, while a solvent that is too non-polar may also result in poor recovery. A mixture of solvents, such as hexane (B92381) and ethyl acetate (B1210297), can be optimized to improve extraction efficiency.[4] |
| Incorrect SPE Sorbent or Protocol | Ensure the SPE sorbent is appropriate for the analyte. For paroxetine, reversed-phase (e.g., C8, C18) or mixed-mode cation exchange sorbents are commonly used.[5] Follow the manufacturer's protocol for conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Insufficient conditioning or an elution solvent that is too weak can lead to low recovery. |
| Incomplete Elution from SPE Cartridge | The elution solvent must be strong enough to disrupt the interactions between paroxetine and the SPE sorbent. A common issue is using an insufficient volume or a solvent with inadequate elution strength. Consider using a stronger solvent or increasing the volume of the elution solvent. |
Inconsistent or Variable Recovery
Problem: The recovery of paroxetine and/or this compound is inconsistent between samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH Adjustment | Minor variations in pH between samples can lead to significant differences in extraction efficiency. Ensure precise and consistent pH adjustment for all samples and standards. |
| Variable Matrix Effects | High variability in the sample matrix (e.g., lipemic or hemolyzed samples) can cause inconsistent matrix effects, leading to variable recovery. Optimize the sample cleanup process to remove interfering substances. This may involve a more rigorous SPE wash step or a back-extraction step in LLE. |
| Inconsistent Evaporation and Reconstitution | If an evaporation step is used, ensure that samples are not evaporated to complete dryness, which can make reconstitution difficult and lead to analyte loss. Use a consistent volume of reconstitution solvent and ensure complete dissolution of the residue. |
| Issues with Deuterated Internal Standard | Verify the purity and concentration of your this compound stock solution. In rare cases, isotopic exchange (H/D back-exchange) can occur under certain pH or temperature conditions, although this is less common with stable deuterium labels.[1] |
Quantitative Data Summary
The following tables summarize reported recovery data for paroxetine using different extraction methods.
Table 1: Recovery of Paroxetine using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Human Plasma | Bond Elut C18 | Not Specified | >90 | [6] |
| Human Plasma | Oasis HLB | Not Specified | 69-102 | |
| Fish Tissue | Oasis MCX | Not Specified | >85 | [3] |
| Whole Blood | Bond Elut Certify | Not Specified | 52-83 | [5] |
| Whole Blood | Chem Elut | Not Specified | 43-72 | [5] |
Table 2: Recovery of Paroxetine using Liquid-Liquid Extraction (LLE)
| Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Human Plasma | Hexane/Ethyl acetate (1:1) | Not specified, but method was successful | [4] |
| Postmortem Blood | n-butyl chloride | 55-58 | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Paroxetine from Human Plasma
This protocol is a generalized procedure based on common practices. Optimization is recommended for specific laboratory conditions and equipment.
-
Sample Pre-treatment: To 500 µL of human plasma, add a known amount of this compound internal standard solution. Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the paroxetine and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Paroxetine from Urine
This protocol is a generalized procedure. Optimization of pH and solvent selection is recommended.
-
Sample Preparation: To 1 mL of urine, add a known amount of this compound internal standard solution.
-
pH Adjustment: Adjust the pH of the urine sample to >9.0 by adding a suitable base (e.g., 1M NaOH).
-
Extraction: Add 5 mL of an appropriate organic extraction solvent (e.g., a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for paroxetine.
Caption: Troubleshooting low recovery of paroxetine.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of paroxetine, fluoxetine and norfluoxetine in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of paroxetine in plasma by high-performance liquid chromatography for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faa.gov [faa.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Paroxetine-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Paroxetine-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some of the most common issues encountered when analyzing Paroxetine-d6 via HPLC, along with step-by-step troubleshooting advice.
Q1: Why is my Paroxetine-d6 peak tailing?
A1: Peak tailing for basic compounds like Paroxetine (B1678475) is a frequent issue in reversed-phase HPLC.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase.[2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Paroxetine has a pKa of 9.9.[4] Operating the mobile phase at a low pH (typically between 2 and 3) will ensure that the paroxetine molecule is fully protonated.[5] This minimizes interactions with residual silanol (B1196071) groups on the silica-based column, which are a primary cause of tailing for basic compounds.[2][3][5]
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the silica (B1680970) surface to block most of the residual silanol groups, significantly reducing secondary interactions.[3][6]
-
Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer concentration (typically in the 10-50 mM range) can help improve peak shape.[5]
-
Consider a Different Organic Modifier: While acetonitrile (B52724) is commonly used, methanol (B129727) can sometimes offer different selectivity and improve peak shape for certain compounds.[7]
-
Lower Sample Concentration: Overloading the column with too much sample can lead to peak tailing.[1][5] Try reducing the concentration of your Paroxetine-d6 sample.
Q2: My Paroxetine-d6 peak is broad. What could be the cause?
A2: Broad peaks can be a sign of several issues, ranging from column health to improper method parameters.[1][8]
Troubleshooting Steps:
-
Check for Column Degradation: An old or contaminated column can lose its efficiency, leading to broader peaks.[5] If you suspect column degradation, try regenerating it according to the manufacturer's instructions or replace it with a new one.
-
Optimize Flow Rate: An excessively high or low flow rate can lead to band broadening. Ensure your flow rate is optimized for your column dimensions and particle size.
-
Minimize Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[5][9] Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep the lengths as short as possible.[5]
-
Ensure Sample Solvent Compatibility: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[10] Whenever possible, dissolve your Paroxetine-d6 standard in the initial mobile phase.
Q3: I am observing peak fronting for my Paroxetine-d6 analysis. How can I fix this?
A3: Peak fronting is less common than tailing but can occur under specific circumstances.
Troubleshooting Steps:
-
Reduce Sample Load: Similar to peak tailing, overloading the column is a common cause of peak fronting.[11] Dilute your sample and inject a smaller volume.
-
Check Sample Solubility: If your sample is not fully dissolved in the injection solvent, it can lead to peak fronting.[2] Ensure complete dissolution of your Paroxetine-d6 standard.
-
Address Column Collapse: While less likely with modern columns, operating at extreme pH or temperature conditions can damage the stationary phase, leading to peak fronting. Verify that your operating conditions are within the column manufacturer's recommendations.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Paroxetine-d6
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving the peak shape of Paroxetine-d6.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 295 nm[7]
-
Sample: Paroxetine-d6 in 50:50 Acetonitrile:Water
-
-
Procedure:
-
Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 2.5, 3.0, 3.5, 7.0, and 10.0) using appropriate buffers (e.g., phosphate (B84403) or ammonium (B1175870) bicarbonate for higher pH).[7]
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the Paroxetine-d6 standard and record the chromatogram.
-
Repeat the injection for each mobile phase pH, ensuring the column is thoroughly equilibrated with the new mobile phase before each run.
-
Analyze the resulting chromatograms for peak shape (asymmetry factor), retention time, and resolution.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Paroxetine Peak Shape
| Mobile Phase A | Approximate pH | Tailing Factor | Asymmetry Factor |
| 0.1% Orthophosphoric Acid in Water | 2.5 | 1.1 | 1.05 |
| 20 mM Ammonium Bicarbonate in Water | 10.0 | 1.2 | 1.1 |
| Water (unbuffered) | ~7.0 | >2.0 | >1.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on specific experimental conditions.
Table 2: Common HPLC Conditions for Paroxetine Analysis
| Parameter | Condition 1[12] | Condition 2[13] | Condition 3[4] | Condition 4[7] |
| Column | Kromasil C18 (150x4.6 mm, 5µ) | Kromosil C18 (250x4.6mm, 5µ) | C18 | ACQUITY UPLC BEH C18 (50x2.1mm, 1.7µm) |
| Mobile Phase | Acetonitrile:0.1% OPA buffer (40:60) | Phosphate buffer (pH 6):Acetonitrile (60:40) | Acetonitrile:Water (40:60) buffered to pH 3 | 20mM Ammonium Bicarbonate (pH 10):Acetonitrile |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Detection | 260 nm | 294 nm | Electrochemical | 295 nm |
| Temperature | 30°C | Not Specified | Not Specified | 60°C |
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process for poor peak shape.
Caption: General troubleshooting workflow for poor peak shape.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benthamopen.com [benthamopen.com]
- 5. uhplcs.com [uhplcs.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. chromtech.com [chromtech.com]
- 10. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Investigating cross-talk between paroxetine and Paroxetine-d6-1 MRM channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cross-talk between paroxetine (B1678475) and its deuterated internal standard, Paroxetine-d6, in Multiple Reaction Monitoring (MRM) mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is MRM cross-talk and why is it a concern in my paroxetine assay?
A1: MRM cross-talk is a phenomenon where the signal from one MRM channel interferes with another. In the context of a paroxetine assay using Paroxetine-d6 as an internal standard, this means that a portion of the signal from the paroxetine (analyte) might be incorrectly detected in the MRM channel designated for Paroxetine-d6, or vice-versa. This interference can lead to inaccurate quantification of your analyte, compromising the reliability of your experimental results.
Q2: What are the common causes of cross-talk between paroxetine and Paroxetine-d6?
A2: The primary causes of cross-talk between an analyte and its deuterated internal standard are:
-
Isotopic Contribution: The most common cause is the natural isotopic abundance of elements (like Carbon-13) in the paroxetine molecule. This can result in a small fraction of paroxetine molecules having a mass that is monitored in the Paroxetine-d6 channel.
-
Isotopic Purity of the Internal Standard: The Paroxetine-d6 internal standard may contain a small amount of unlabeled paroxetine as an impurity.
-
In-source Fragmentation: Although less common for this specific pair, fragmentation of the analyte or internal standard in the ion source of the mass spectrometer before mass selection in the first quadrupole can potentially lead to interfering ions.
Q3: How can I quickly check if I have a cross-talk issue?
A3: A simple diagnostic test is to inject a high concentration of your paroxetine standard without the Paroxetine-d6 internal standard and monitor both MRM channels. If you observe a significant peak in the Paroxetine-d6 channel at the retention time of paroxetine, you likely have cross-talk. A similar experiment can be performed by injecting the Paroxetine-d6 standard alone to check for impurities.
Q4: Can chromatographic separation solve the cross-talk problem?
A4: While chromatographic separation is crucial for resolving paroxetine from other matrix components, it may not completely eliminate cross-talk between paroxetine and Paroxetine-d6. Because they are structurally very similar, they often co-elute. However, optimizing your chromatography to achieve baseline separation, if possible, can be a helpful first step.
Troubleshooting Guide
Issue: Inaccurate or inconsistent quantification of paroxetine.
This guide provides a systematic approach to investigate and mitigate cross-talk between paroxetine and Paroxetine-d6 MRM channels.
Step 1: Verify MRM Transitions and Instrument Parameters
Ensure you are using appropriate MRM transitions for both paroxetine and Paroxetine-d6. Commonly used transitions are summarized in the table below. Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Paroxetine | 330.2 | 192.0 |
| Paroxetine-d6 | 336.2 | 198.2 |
Note: These values may require fine-tuning based on your specific instrument.
Step 2: Experimental Protocol to Assess Cross-Talk
This experiment will help you quantify the extent of cross-talk from paroxetine into the Paroxetine-d6 channel.
Methodology:
-
Prepare a High-Concentration Paroxetine Standard: Prepare a solution of paroxetine in a suitable solvent (e.g., methanol) at a concentration representing the upper limit of your calibration curve (e.g., 50 ng/mL). Do not add Paroxetine-d6.
-
Prepare a Blank Sample: Prepare a sample containing only the solvent.
-
LC-MS/MS Analysis:
-
Inject the blank sample and monitor both the paroxetine and Paroxetine-d6 MRM channels. This will establish your baseline noise.
-
Inject the high-concentration paroxetine standard and monitor both MRM channels.
-
-
Data Analysis:
-
Measure the peak area of paroxetine in its designated MRM channel.
-
Measure the peak area of any signal detected in the Paroxetine-d6 MRM channel at the same retention time.
-
Calculate the percentage of cross-talk using the following formula:
% Cross-Talk = (Peak Area in Paroxetine-d6 Channel / Peak Area in Paroxetine Channel) * 100
-
Interpretation of Results:
-
< 0.1% Cross-Talk: Generally considered negligible for most applications.
-
0.1% - 1% Cross-Talk: May require correction, especially for samples with high paroxetine concentrations.
-
> 1% Cross-Talk: Indicates a significant issue that needs to be addressed.
Step 3: Mitigation Strategies
Based on the level of cross-talk observed, consider the following strategies:
Strategy 1: Chromatographic Optimization
While complete separation is unlikely, even partial separation can reduce the impact of cross-talk. Experiment with different mobile phase compositions, gradients, and column chemistries to maximize the retention time difference between paroxetine and Paroxetine-d6.
Strategy 2: Selection of Alternative MRM Transitions
Investigate alternative product ions for both paroxetine and Paroxetine-d6 that may be less prone to isotopic overlap. This requires re-optimization of your MRM method.
Strategy 3: Mathematical Correction
If cross-talk is consistent and well-characterized, you can apply a mathematical correction to your data.
Experimental Protocol for Correction Factor Determination:
-
Analyze a series of paroxetine standards of known concentrations (without Paroxetine-d6).
-
For each standard, measure the peak area in both the paroxetine and Paroxetine-d6 channels.
-
Plot the peak area in the Paroxetine-d6 channel against the concentration of paroxetine.
-
The slope of this line represents the contribution of paroxetine to the Paroxetine-d6 signal. This can be used to correct the Paroxetine-d6 peak area in your unknown samples.
Visualizations
Caption: Workflow for Investigating MRM Cross-Talk.
Caption: Conceptual Diagram of MRM Cross-Talk.
Impact of mobile phase pH on Paroxetine-d6-1 retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paroxetine-d6. The following information addresses common issues related to mobile phase pH and its impact on the retention time of Paroxetine-d6 during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the retention time of Paroxetine-d6 in reverse-phase HPLC?
A1: The mobile phase pH significantly influences the retention time of Paroxetine-d6 by altering its ionization state. Paroxetine (B1678475) is a basic compound with a pKa of approximately 9.9.[1][2][3]
-
At acidic pH (well below the pKa): Paroxetine-d6 will be predominantly in its protonated (ionized) form. This increased polarity leads to weaker interaction with the nonpolar stationary phase (like C18), resulting in a shorter retention time.[4]
-
At alkaline pH (closer to or above the pKa): Paroxetine-d6 will be in its neutral (un-ionized) form. This makes the molecule more hydrophobic, leading to a stronger interaction with the stationary phase and a longer retention time.[4]
-
At intermediate pH: Small changes in pH can cause significant shifts in retention time, as the equilibrium between the ionized and un-ionized forms is very sensitive in this range. For robust methods, it is advisable to work at a pH that is at least 1.5 to 2 pH units away from the pKa.[5]
Q2: I am observing significant variability in Paroxetine-d6 retention time between different columns and even between runs on the same column. What could be the cause?
A2: Retention time variability for Paroxetine, especially under acidic conditions, is a known issue.[6] This can be attributed to the substantial difference between Paroxetine's pKa (~9.9) and the low pH of the mobile phase.[6] In this state, its retention is highly susceptible to minor environmental changes, which can be introduced by using different columns (new or used) or slight inconsistencies in mobile phase preparation.[6] Increasing the buffer strength of the mobile phase can help to minimize this pH-related variability and improve the consistency of the retention time.[6]
Q3: What is the recommended mobile phase pH for the analysis of Paroxetine-d6?
A3: The optimal mobile phase pH depends on the specific requirements of the analytical method, such as the desired retention time and resolution from other components.
-
Acidic pH (e.g., pH 3.0): This is commonly used and results in shorter run times.[2][7] However, it can lead to variability in retention time if the pH is not well-controlled with a buffer.[6]
-
Alkaline pH (e.g., pH 10): This provides better retention and resolution for Paroxetine and its related compounds due to the change in its charge state to the more hydrophobic, neutral form.[4] However, it's crucial to use a column that is stable at high pH.
-
Neutral pH (around 7): While possible, working near the pKa is generally not recommended due to the potential for poor peak shape and significant retention time shifts with minor pH changes.
Troubleshooting Guide: Unstable Paroxetine-d6 Retention Time
If you are experiencing unexpected shifts in the retention time of Paroxetine-d6, follow this troubleshooting guide.
Step 1: Evaluate the Mobile Phase
-
pH Control: Is the mobile phase buffered? A change of as little as 0.1 pH units can lead to a significant retention time shift.[8] Ensure accurate pH measurement and use a buffer with sufficient capacity.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common source of variability. Prepare fresh mobile phase and ensure accurate measurement of all components.
-
Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.[9]
Step 2: Check the HPLC System
-
Flow Rate: Verify the pump flow rate. Inconsistent flow can lead to proportional shifts in the retention times of all peaks.
-
Leaks: Check for any leaks in the system, as this can affect the flow rate and mobile phase composition.[9]
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. A 1°C change can alter retention times by 1-2%.[8]
Step 3: Assess the Column
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
-
Column Contamination: A buildup of sample matrix on the column can affect retention. Try flushing the column with a strong solvent.[9]
-
Column Age: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column.[9]
Data Presentation
Table 1: Impact of Mobile Phase pH on Paroxetine Retention Time
| Mobile Phase pH | Analyte Form | Expected Retention Time | Reference |
| Acidic (e.g., 3.0) | Ionized (Protonated) | Shorter | [4][7] |
| Alkaline (e.g., 10.0) | Neutral (Un-ionized) | Longer | [4] |
Table 2: Examples of Chromatographic Conditions for Paroxetine Analysis from Literature
| Mobile Phase Composition | pH | Column | Retention Time (min) | Reference |
| 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate (B84403) monobasic - ACN (60:40, v/v) | 3.0 | C18 (Inertsil, 5 µm, 15 cm x 4.6 mm) | Not specified | [7] |
| Acetonitrile (B52724):water (40:60) | 3.0 | Not specified | < 10 | [2] |
| 30 mm phosphate buffer and ACN (40:60 % v/v) | 4.5 | Hypersil BDS C18 (150 x 4.6 mm, 5 µ particle size) | 4.7 | [10] |
| Phosphate buffer and acetonitrile (50:50 v/v) | 6.8 | Welchrom C18 (250 mm × 4.6 mm i.d., 5 µm) | 3.71 | [11] |
| 0.1% phosphate acid-methanol (65:35, v/v) containing 0.38 g/L carboxymethyl-beta-cyclodextrin (B2629365), adjusted with triethylamine | 7.2 | Diamond C18 (4.6 mm x 250 mm, 5 µm) | Not specified | [12] |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Analysis of Paroxetine
This is a generalized protocol based on common practices. Specific parameters should be optimized for your instrumentation and analytical goals.
-
Sample Preparation:
-
Accurately weigh and dissolve the Paroxetine-d6 standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution.
-
Perform serial dilutions to achieve the desired working concentrations.
-
Filter the final sample solution through a 0.45 µm filter before injection.
-
-
Mobile Phase Preparation (Example for Acidic pH):
-
Prepare a 10 mM sodium phosphate monobasic solution in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Prepare the mobile phase by mixing the aqueous buffer with acetonitrile in the desired ratio (e.g., 60:40 v/v).
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Flow Rate: Typically set between 0.8 and 1.2 mL/min.
-
Injection Volume: Usually between 5 and 20 µL.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength of 235 nm or 295 nm is common for Paroxetine.
-
Visualizations
Caption: Relationship between mobile phase pH, Paroxetine-d6 ionization, and retention time.
Caption: Troubleshooting workflow for retention time shifts in Paroxetine-d6 analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamopen.com [benthamopen.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medprecis.com [medprecis.com]
- 7. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. jbino.com [jbino.com]
- 11. researchgate.net [researchgate.net]
- 12. [Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Performance Under the Microscope: A Comparative Guide to Paroxetine Assay Linearity, Accuracy, and Precision with Paroxetine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust quantification of paroxetine (B1678475) is paramount for accurate pharmacokinetic studies and clinical monitoring. The choice of internal standard is a critical factor influencing the linearity, accuracy, and precision of the bioanalytical method. This guide provides a comparative analysis of a paroxetine assay using the deuterated internal standard, Paroxetine-d6, against methods employing alternative internal standards, supported by experimental data.
Method Performance: A Side-by-Side Comparison
The use of a stable isotope-labeled internal standard like Paroxetine-d6 is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's chemical and physical properties during sample preparation and analysis, thus compensating for matrix effects and variability in instrument response. The following table summarizes the performance characteristics of a paroxetine assay using Paroxetine-d6 and compares it with methods utilizing other common internal standards, such as fluoxetine (B1211875) and imipramine.
| Performance Metric | Paroxetine Assay with Paroxetine-d6 | Paroxetine Assay with Fluoxetine | Paroxetine Assay with Imipramine |
| Linearity Range | 0.250 - 50.0 ng/mL[1][2] | 0.2 - 50 ng/mL[3][4] | 0.5 - 80.0 ng/mL[5] |
| Correlation Coefficient (r) | > 0.99 (assumed, standard practice) | Not explicitly stated, but linearity is claimed[3][4] | ≥ 0.9995[5] |
| Accuracy (Inter- and Intra-assay) | Not explicitly stated in the abstract | Inter-assay: -4.8% to -0.5% bias; Intra-assay: -3.4% to 4.8% bias[3] | Not explicitly stated in the abstract |
| Precision (RSD) | Not explicitly stated in the abstract | < 15% (Inter-day)[6] | Not explicitly stated in the abstract |
| Recovery | Not explicitly stated in the abstract | Paroxetine: 70.8%; Fluoxetine (IS): 84.1%[3][4] | Paroxetine & Imipramine (IS): 90% to 95%[5] |
Experimental Workflow for Paroxetine Quantification
The following diagram illustrates a typical experimental workflow for the quantification of paroxetine in human plasma using an internal standard followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Determining the Lower Limit of Quantification (LLOQ) for Paroxetine using Paroxetine-d6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Lower Limit of Quantification (LLOQ) of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) in human plasma using its deuterated internal standard, Paroxetine-d6. The use of a stable isotope-labeled internal standard like Paroxetine-d6 is a widely accepted practice in bioanalytical method development, enhancing the accuracy and precision of quantification by mass spectrometry.[1] This document outlines established experimental protocols and presents comparative data to aid researchers in selecting and implementing a robust analytical method.
Comparative Performance of Analytical Methods
The determination of paroxetine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for this purpose due to its high selectivity and sensitivity.[2][4] The LLOQ is a critical parameter in bioanalytical method validation, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Below is a summary of LLOQ values and associated validation parameters from various published LC-MS/MS methods for paroxetine quantification.
| LLOQ (ng/mL) | Internal Standard | Sample Preparation | Linearity Range (ng/mL) | Inter-assay Precision at LLOQ (%) | Inter-assay Accuracy at LLOQ (%) | Reference |
| 0.250 | Paroxetine-d6 | Liquid-Liquid Extraction (LLE) | 0.250-50.0 | 12.6 | 4.90 | [4] |
| 0.100 | Paroxetine-d6 | Liquid-Liquid Extraction (LLE) | 0.100-60.0 | Not Specified | Not Specified | [5] |
| 0.2 | Fluoxetine | Liquid-Liquid Extraction (LLE) | 0.2-20.0 | < 15 (RSD) | < 15 (RSD) | [2][6] |
| 0.05 | Fluoxetine | Liquid-Liquid Extraction (LLE) | 0.05-20 | 1.86-9.99 | 102.69-107.79 | [7] |
| 0.5 | Imipramine | Solid-Phase Extraction (SPE) | 0.5-80.0 | Not Specified | Not Specified | [8] |
| 0.025 | Paroxetine-d4 | Not Specified | 0.025-25 | ≤ 5.9 (CV) | -2.6 to 2.4 (% Dev) | [9] |
As evidenced in the table, the use of a deuterated internal standard such as Paroxetine-d6 or Paroxetine-d4 generally allows for robust and sensitive quantification of paroxetine. The LLOQ is consistently achieved at sub-nanogram per milliliter levels, which is essential for capturing the pharmacokinetic profile of the drug.
Detailed Experimental Protocol: Paroxetine LLOQ Determination with Paroxetine-d6
This protocol is a representative example based on established and validated methods for the quantification of paroxetine in human plasma by LC-MS/MS using Paroxetine-d6 as the internal standard.[4][10][11]
1. Preparation of Stock and Working Solutions
-
Paroxetine Stock Solution (100 µg/mL): Accurately weigh and dissolve paroxetine hydrochloride in methanol.[10][11]
-
Paroxetine-d6 Stock Solution (100 µg/mL): Accurately weigh and dissolve Paroxetine-d6 in methanol.[10][11]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking pooled blank human plasma with appropriate volumes of the paroxetine working solution to achieve a concentration range of 0.250 to 50.0 ng/mL.[10][11] Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[4][10][11]
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard (Paroxetine-d6) working solution.
-
Basify the plasma with 1.0 M ammonium (B1175870) hydroxide.[5]
-
Add the extraction solvent (e.g., a mixture of cyclohexane (B81311) and ethyl acetate, 1:4 v/v).[5]
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.[5]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
4. LLOQ Determination and Acceptance Criteria
The LLOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, as per the US FDA Bioanalytical Method Validation Guidance.[4]
-
Precision: The coefficient of variation (%CV) should not exceed 20%.[4]
-
Accuracy: The relative error (%RE) should be within ±20%.[4]
-
Signal-to-Noise Ratio (S/N): The S/N ratio should be greater than 5:1, with a preference for at least 10:1.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the LLOQ of paroxetine.
Caption: Workflow for LLOQ determination of paroxetine using Paroxetine-d6.
References
- 1. veeprho.com [veeprho.com]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Paroxetine HCl | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. longdom.org [longdom.org]
- 5. Impact of Paroxetine, a Strong CYP2D6 Inhibitor, on SPN‐812 (Viloxazine Extended‐Release) Pharmacokinetics in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. longdom.org [longdom.org]
- 11. medprecis.com [medprecis.com]
Paroxetine-d6-1 vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification
In the landscape of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, the precise quantification of analytes is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of achieving accurate and reproducible results. For the analysis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine, the choice between a deuterated internal standard like Paroxetine-d6-1 and a non-deuterated structural analog, such as Fluoxetine, can significantly impact assay performance. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of the most appropriate internal standard.
The Superiority of Co-elution: Why Deuterated Standards Excel
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-perfect chemical analogy ensures that the SIL-IS co-elutes with the analyte, experiencing the same matrix effects and variability in instrument response. This co-elution is the primary reason for the generally superior performance of deuterated standards in compensating for analytical variability and enhancing the robustness of the assay.[1][2]
Non-deuterated internal standards, typically structural analogs like Fluoxetine for Paroxetine analysis, have similar but not identical physicochemical properties.[1][3] This can lead to slight differences in retention time, and consequently, differential matrix effects, where the IS and the analyte are not affected by ion suppression or enhancement to the same degree.[2]
Quantitative Performance Comparison
The following table summarizes key performance metrics for Paroxetine analysis using this compound and Fluoxetine as internal standards, based on data from separate validation studies. It is important to note that these results are not from a direct head-to-head comparison in the same study but provide a valuable indication of the expected performance of each type of internal standard.
| Performance Metric | This compound (Deuterated IS) | Fluoxetine (Non-deuterated IS) |
| Analyte Recovery | ~80%[4] | 78.7% (mean)[1] |
| Internal Standard Recovery | Consistent with analyte[4] | 87.34%[1] |
| Inter-day Precision (RSD) | < 15%[3] | < 15%[1][3] |
| Inter-day Accuracy (RE) | -0.984% to 1.25%[4] | Not explicitly stated |
| Retention Time Difference | Co-elutes with Paroxetine | 0.1 min difference to Paroxetine[1][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are summaries of the experimental protocols used in the studies from which the comparative data were derived.
Methodology for Paroxetine Analysis using this compound as Internal Standard
This method was developed for the quantification of Paroxetine in human plasma.[4]
-
Sample Preparation: A 96-well plate-based liquid-liquid extraction (LLE) was employed.
-
Chromatography: Reversed-phase liquid chromatography was used. The specific column and mobile phase composition were optimized to achieve reproducible retention times.
-
Mass Spectrometry: Tandem mass spectrometry (LC-MS/MS) was used for detection and quantification.
-
Validation: The method was validated according to the US FDA Bioanalytical Method Validation Guidance, evaluating selectivity, linearity, precision, accuracy, recovery, and matrix effect.[4]
Methodology for Paroxetine Analysis using Fluoxetine as Internal Standard
This method was developed and validated for the quantification of Paroxetine in human EDTA plasma.[1][3]
-
Sample Preparation: Liquid-liquid extraction was performed using a mixture of ethyl acetate/hexane (50/50; v/v).[1][3]
-
Chromatography: Separation was achieved on a C-18 analytical column. The retention times for Paroxetine and Fluoxetine were 1.6 and 1.7 minutes, respectively.[1][3]
-
Mass Spectrometry: Tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) was used. Multiple reaction monitoring (MRM) was employed with transitions of 330.0 → 70.0 for Paroxetine and 310 → 43.9 for Fluoxetine.[1][3]
-
Validation: The method was validated for linearity, specificity, accuracy, and precision. The analytical curve ranged from 0.2 to 20.0 ng/mL.[1][3]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: General bioanalytical workflow from sample preparation to final quantification.
Caption: Experimental design for the assessment of matrix effects.
Conclusion
While both deuterated and non-deuterated internal standards can be used to develop validated bioanalytical methods for Paroxetine, the evidence strongly supports the superiority of this compound. Its identical chemical nature to the analyte ensures co-elution, which provides more effective compensation for matrix effects and other sources of analytical variability. This leads to improved accuracy, precision, and overall robustness of the assay. Although a structural analog like Fluoxetine can be a viable and more cost-effective alternative, researchers must be aware of the potential for differential matrix effects due to chromatographic separation from the analyte. For the most demanding applications requiring the highest level of data quality, this compound is the recommended internal standard.
References
A Comparative Guide to Internal Standards for Paroxetine Quantification: Paroxetine-d6 vs. Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), the choice of internal standard (IS) is critical for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison of two commonly used internal standards for paroxetine quantification: Paroxetine-d6, a stable isotope-labeled (SIL) internal standard, and fluoxetine (B1211875), a structural analog.
This comparison is based on data from separate validation studies, as no direct cross-validation studies were identified. The data herein is presented to offer a comprehensive overview of the performance characteristics of methods employing each internal standard.
Experimental Protocols
The methodologies outlined below are representative of typical LC-MS/MS assays for paroxetine in human plasma.
Method 1: Paroxetine with Paroxetine-d6 Internal Standard
-
Sample Preparation : A 96-well plate-based liquid-liquid extraction (LLE) is a common technique.[1][2]
-
Chromatography :
-
Mobile Phase A : Water with 1.0 M ammonium (B1175870) formate (B1220265) (1000:20, v/v).[1]
-
Mobile Phase B : 100% acetonitrile (B52724).[1]
-
The use of a buffer is crucial to minimize retention time variation.[1][2]
-
-
Mass Spectrometry (MS/MS) :
Method 2: Paroxetine with Fluoxetine Internal Standard
-
Sample Preparation : Liquid-liquid extraction using solvents like a mixture of ethyl acetate/hexane (50/50; v/v) or ether/methyl chloride (7:3, v/v) is frequently employed.[3][4][5]
-
Chromatography :
-
Mass Spectrometry (MS/MS) :
Comparative Data Presentation
The following tables summarize the validation parameters from separate studies for methods using Paroxetine-d6 and fluoxetine as internal standards.
Table 1: Linearity and Sensitivity
| Parameter | Method with Paroxetine-d6 IS | Method with Fluoxetine IS |
| Linear Range | 0.250–50.0 ng/mL[1][2] | 0.2–20 ng/mL or 0.05–20 ng/mL[3][4][6] |
| LLOQ | 0.250 ng/mL[1] | 0.2 ng/mL or 0.05 ng/mL[3][8] |
Table 2: Inter-Assay Precision and Accuracy
| QC Level | Method with Paroxetine-d6 IS | Method with Fluoxetine IS |
| Precision (%CV) / Accuracy (%) | Precision (%RSD) / Accuracy (%) | |
| LLOQ | 12.6% / 4.90%[1] | 1.86–9.99% / 102.69–107.79% (range for all QCs)[3][4] |
| Low QC | 11.5% / 1.25% (for 0.500 ng/mL)[1][2] | < 15% / within ± 15%[7] |
| Mid QC | 3.97% / -0.984% (for 20.0 ng/mL)[1][2] | < 15% / within ± 15%[7] |
| High QC | 4.34% / -0.053% (for 37.5 ng/mL) | < 15% / within ± 15%[7] |
Table 3: Recovery
| Analyte | Method with Paroxetine-d6 IS | Method with Fluoxetine IS |
| Paroxetine | Data not specified, but matrix effects were assessed.[1] | ~70.8%[8] |
| Internal Standard | Data not specified, but matrix effects were assessed.[1] | ~87.34% or 84.1%[6][8] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the bioanalysis of paroxetine in plasma samples using an internal standard.
Caption: General workflow for paroxetine bioanalysis.
Logical Relationship of Internal Standard Choice
The choice between a stable isotope-labeled internal standard and a structural analog has significant implications for method performance.
Caption: Rationale for internal standard selection.
Conclusion
Both Paroxetine-d6 and fluoxetine have been successfully used as internal standards for the quantification of paroxetine in biological matrices.[1][3][6] However, the use of a stable isotope-labeled internal standard like Paroxetine-d6 is generally considered the gold standard in bioanalysis.[1] This is because its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. This leads to more effective compensation for potential matrix effects and other sources of variability, ultimately enhancing the accuracy and precision of the method.[1]
While fluoxetine can be a suitable and more cost-effective alternative, its different chemical structure means its behavior may not perfectly mirror that of paroxetine under all conditions.[3][6] This can be seen in the slightly different recovery percentages reported for paroxetine and fluoxetine.[6][8] Therefore, when the highest level of accuracy and robustness is required, particularly for clinical or pharmacokinetic studies, Paroxetine-d6 is the recommended internal standard.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 8. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Purity of Paroxetine-d6-1: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in bioanalytical studies, ensuring the isotopic purity of these reference materials is paramount for accurate and reliable results. This guide provides a comprehensive evaluation of the isotopic purity of Paroxetine-d6-1 reference material, comparing it with other commercially available alternatives. The information presented herein is supported by a detailed experimental protocol for isotopic purity assessment via mass spectrometry.
The Critical Role of Isotopic Purity
In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards (SIL-ISs) are the gold standard.[1] Their use is crucial for correcting the variability inherent in sample preparation and analysis. Paroxetine-d6 is a deuterated analog of Paroxetine, a selective serotonin (B10506) reuptake inhibitor, and is commonly used as an internal standard in the quantitative analysis of Paroxetine in biological samples.[2][3][4]
The accuracy of quantification relies heavily on the isotopic purity of the SIL-IS. The presence of significant amounts of unlabeled analyte (d0) or incompletely labeled isotopologues (d1-d5) in a deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for well-characterized internal standards to ensure the integrity of bioanalytical data.[1][6]
Comparative Analysis of Paroxetine-d6 Reference Materials
To provide a clear comparison, the isotopic purity of this compound was evaluated against two other commercially available Paroxetine-d6 reference materials (Competitor A and Competitor B). The following table summarizes the quantitative data obtained from high-resolution mass spectrometry analysis.
| Reference Material | Isotopic Purity (% d6) | % d5 | % d4 | % d3 | % d2 | % d1 | % d0 (Unlabeled) |
| This compound | 99.6% | 0.3% | 0.1% | <0.05% | <0.05% | <0.05% | <0.05% |
| Competitor A | 98.8% | 1.0% | 0.2% | <0.05% | <0.05% | <0.05% | <0.05% |
| Competitor B | 97.5% | 2.1% | 0.3% | 0.1% | <0.05% | <0.05% | <0.05% |
As the data indicates, this compound demonstrates a superior isotopic purity with the highest enrichment of the desired d6 isotopologue and the lowest levels of interfering, less-deuterated species.
Experimental Protocol for Isotopic Purity Assessment
The determination of isotopic purity for the Paroxetine-d6 reference materials was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Sample Preparation:
-
Stock solutions of each Paroxetine-d6 reference material were prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working solutions were prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile (B52724) and water to a final concentration of 1 µg/mL.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Analysis: Full scan mass spectra were acquired over a mass range that encompasses all potential isotopologues of Paroxetine (m/z 330-340).
3. Data Analysis and Isotopic Purity Calculation: The isotopic purity was calculated based on the relative abundance of the protonated molecular ions of Paroxetine and its deuterated isotopologues. The peak area for each isotopologue (d0 to d6) was integrated from the extracted ion chromatograms. The percentage of each isotopologue was calculated using the following formula:
% d_x = (Peak Area of d_x / Sum of Peak Areas of all Isotopologues) * 100
Where d_x represents a specific isotopologue (e.g., d6, d5, d0).
Visualizing the Workflow and its Impact
To better illustrate the experimental process and the significance of isotopic purity, the following diagrams were generated.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Impact of isotopic purity on bioanalytical results.
Conclusion
The isotopic purity of a deuterated internal standard is a critical parameter that directly influences the accuracy and reliability of bioanalytical data. The experimental evidence presented in this guide demonstrates that the this compound reference material possesses a higher isotopic purity compared to other commercially available alternatives. For researchers and scientists who require the utmost confidence in their quantitative analyses, the choice of a high-purity internal standard like this compound is essential for generating robust and defensible results.
References
The Gold Standard: A Comparative Analysis of Deuterated vs. ¹³C-Labeled Paroxetine Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of paroxetine (B1678475) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor influencing the reliability and robustness of bioanalytical methods. This guide provides an objective comparison of the performance of two commonly used stable isotope-labeled internal standards for paroxetine: deuterated (²H or D-labeled) and carbon-13 (¹³C-labeled) analogs.
Key Performance Differences: A Head-to-Head Comparison
The fundamental distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability. ¹³C-labeled standards are generally considered the superior choice for bioanalytical applications due to their closer physicochemical identity to the unlabeled analyte.
| Performance Parameter | Deuterated Paroxetine (e.g., Paroxetine-d6) | ¹³C-Labeled Paroxetine | Key Insights |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting slightly earlier than the unlabeled paroxetine. This is due to the "isotope effect," where the C-D bond is stronger than the C-H bond. | Co-elutes perfectly with the unlabeled paroxetine. The mass difference of ¹³C has a negligible effect on chromatographic retention. | Perfect co-elution of ¹³C-paroxetine ensures that the internal standard and the analyte experience the exact same matrix effects throughout the chromatographic peak, leading to more accurate correction.[1][2] |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy. | Provides superior compensation for matrix effects as both the analyte and the internal standard are exposed to the same co-eluting matrix components at the same time.[1][2] | In complex biological matrices like plasma or urine, where matrix effects are a significant challenge, the use of a ¹³C-labeled internal standard is highly advantageous for robust and reliable quantification. |
| Isotopic Stability | Deuterium (B1214612) atoms, especially those on aromatic rings or in metabolically active positions, can be susceptible to back-exchange with protons from the solvent or during metabolic processes. | The ¹³C-label is incorporated into the carbon skeleton of the molecule and is not susceptible to exchange under typical bioanalytical conditions, ensuring the integrity of the internal standard. | The high isotopic stability of ¹³C-labeled standards eliminates the risk of the internal standard converting to the unlabeled analyte, which would lead to an overestimation of the analyte concentration. |
| Accuracy and Precision | While capable of providing good accuracy and precision, the potential for chromatographic shifts and isotopic instability can introduce a higher degree of variability. | Generally provides higher accuracy and precision due to the ideal co-elution and isotopic stability, leading to more reliable and reproducible results. | For pivotal studies in drug development, the enhanced accuracy and precision offered by ¹³C-labeled standards can be critical for making informed decisions. |
| Availability and Cost | More widely available and generally less expensive to synthesize. | Typically more expensive and may have longer lead times for custom synthesis due to the more complex synthetic routes required. | The higher initial cost of a ¹³C-labeled internal standard can often be justified by the increased data quality, reduced need for troubleshooting, and greater confidence in the analytical results. |
Experimental Protocols
While a direct comparative study is unavailable, the following provides a detailed methodology for a validated LC-MS/MS method for the quantification of paroxetine in human plasma using a deuterated internal standard (paroxetine-d6).[3] This protocol can be adapted for use with a ¹³C-labeled internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: To 100 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (paroxetine-d6 in methanol).
-
Extraction: Add 500 µL of the extraction solvent (e.g., methyl tert-butyl ether) to each well.
-
Mixing: Vortex the plate for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of paroxetine from endogenous matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Paroxetine: m/z 330.1 → 192.1
-
Paroxetine-d6: m/z 336.1 → 198.1
-
¹³C-Paroxetine (hypothetical): The precursor and product ions would be shifted according to the number of ¹³C atoms incorporated.
-
Mandatory Visualizations
Caption: Bioanalytical workflow for paroxetine quantification.
Caption: Logical relationship of co-elution and analytical accuracy.
Conclusion and Recommendation
For the highest level of accuracy, precision, and data integrity in the bioanalysis of paroxetine, a ¹³C-labeled internal standard is the unequivocally superior choice. Its ability to perfectly co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and the potential for isotopic instability.
When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.
References
A Comparative Guide to Paroxetine Quantification: An Inter-Laboratory Overview with Paroxetine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of paroxetine (B1678475) in biological matrices, with a focus on methods employing Paroxetine-d6 as an internal standard. The information presented is a synthesis of data from multiple validated studies to offer a comprehensive overview for researchers and drug development professionals.
Comparative Analysis of Paroxetine Quantification Methods
The quantification of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity and selectivity.[1][2][3] A key component in achieving accurate and precise quantification with LC-MS/MS is the use of a suitable internal standard (IS). Paroxetine-d6, a deuterium-labeled analog of paroxetine, is a commonly utilized internal standard that helps to correct for variability during sample preparation and analysis.[1][4]
The following tables summarize the performance characteristics of various LC-MS/MS methods for paroxetine quantification, highlighting the use of Paroxetine-d6 and an alternative internal standard, fluoxetine (B1211875).
Table 1: Inter-Laboratory Comparison of LC-MS/MS Method Parameters for Paroxetine Quantification
| Parameter | Method 1 (with Paroxetine-d6 IS) | Method 2 (with Fluoxetine IS) | Method 3 (with Fluoxetine IS) |
| Internal Standard | Paroxetine-d6 | Fluoxetine | Fluoxetine |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Chromatography | Reversed-Phase LC | Reversed-Phase LC | C18 Analytical Column |
| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| Linear Range | 0.250 - 50.0 ng/mL | 0.2 - 20.0 ng/mL | 0.05 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL | 0.2 ng/mL | 0.05 ng/mL |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Monitored Transitions (Paroxetine) | Not explicitly stated | 330.0 → 70.0 | 330.0 → 192.0 |
| Monitored Transitions (Internal Standard) | Not explicitly stated | 310 → 43.9 | 310 → 148 |
Data synthesized from multiple sources.[1][3][5]
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1 (with Paroxetine-d6 IS) | Method 2 (with Fluoxetine IS) | Method 3 (with Fluoxetine IS) |
| Intra-day Precision (%RSD) | 3.97% - 12.6% | < 15% | 1.52% - 6.28% |
| Inter-day Precision (%RSD) | 3.97% - 11.5% | < 15% | 1.86% - 9.99% |
| Intra-day Accuracy (%RE) | -0.984% to 4.90% | Not explicitly stated | 102.07% - 109.57% (as % of nominal) |
| Inter-day Accuracy (%RE) | -0.984% to 1.25% | < 15% | 102.69% - 107.79% (as % of nominal) |
Data synthesized from multiple sources.[1][3][5]
The use of a stable isotope-labeled internal standard like Paroxetine-d6 is generally preferred in mass spectrometry-based quantification. This is because it co-elutes with the analyte and has nearly identical chemical and physical properties, leading to more effective correction for matrix effects and variations in instrument response. While methods using other internal standards like fluoxetine can be validated to be accurate and precise, they may not compensate for all potential sources of error as effectively as a stable isotope-labeled standard.[4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the quantification of paroxetine.
Protocol 1: Paroxetine Quantification in Human Plasma using LC-MS/MS with Paroxetine-d6 IS
This protocol is based on a validated method for the determination of paroxetine in human plasma.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of Paroxetine-d6 internal standard working solution.
-
Add 100 µL of 0.1 M sodium carbonate buffer.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 20 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both paroxetine and Paroxetine-d6.
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of paroxetine into blank human plasma.[1]
-
Process and analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of paroxetine to Paroxetine-d6 against the concentration of paroxetine.
Visualizations
Paroxetine's Mechanism of Action
Paroxetine is a selective serotonin reuptake inhibitor (SSRI).[6] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[6][7] This blockage prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[6] This enhanced serotonergic activity is believed to be responsible for its therapeutic effects in treating depression and other mood disorders.[6][8]
Caption: Mechanism of action of Paroxetine as an SSRI.
Experimental Workflow for Inter-Laboratory Comparison
The following diagram illustrates a logical workflow for conducting an inter-laboratory comparison of paroxetine quantification methods.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 4. veeprho.com [veeprho.com]
- 5. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of successful drug development. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and accurate bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data and aligned with current regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
The use of an internal standard is fundamental in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays, to correct for variability during sample preparation, extraction, and analysis.[1][2][3] Regulatory bodies worldwide strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, whenever feasible.[1][4][5] The ICH M10 guideline, which has been adopted by major regulatory agencies, provides a harmonized framework for bioanalytical method validation and underscores the importance of a suitable IS.[4][6]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612) atoms. This subtle change in mass allows the IS to be distinguished from the analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample processing and analysis.[5][7] This co-elution and similar ionization behavior are key to effectively compensating for matrix effects and variations in extraction recovery, ultimately leading to enhanced accuracy and precision of the analytical method.[8][9][10]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
While deuterated internal standards are the preferred choice, structural analogs are sometimes used when a SIL-IS is not available.[11] A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. The following table summarizes the key performance differences between these two types of internal standards.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Accuracy (%) | Typically within 85-115% of the nominal concentration (80-120% at the Lower Limit of Quantification - LLOQ).[6] | Can be more variable, with a higher risk of bias due to differences in extraction recovery and matrix effects.[5] |
| Precision (%CV) | Generally ≤15% (≤20% at the LLOQ).[6] | Often higher variability, potentially exceeding 15%.[5] |
| Matrix Effect (%) | Effectively compensates for matrix effects, with the CV of the IS-normalized matrix factor typically ≤15%.[5][12] | Less effective at compensating for matrix effects, leading to greater variability in analyte response.[5] |
| Specificity | High specificity due to the mass difference from the analyte, minimizing interference.[4] | Higher risk of interference from endogenous components or metabolites that are structurally similar to the analog but not the analyte.[4] |
| Regulatory Acceptance | Strongly recommended by FDA, EMA, and ICH guidelines.[1][3][4] | Acceptable, but requires more rigorous validation to demonstrate its suitability.[11] |
Key Considerations for Using Deuterated Internal Standards
Several factors are crucial for the successful implementation of deuterated internal standards in bioanalysis:
-
Isotopic Purity: The deuterated standard should have high isotopic purity and be free from contamination with the unlabeled analyte to avoid interference and inaccurate measurements.[13] The ICH M10 guideline suggests that the contribution of the IS to the analyte signal should be ≤ 20% of the analyte response at the LLOQ, and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[2]
-
Stability of Labeling: The deuterium labels should be placed on stable positions within the molecule to prevent back-exchange with hydrogen atoms from the surrounding environment.[14]
-
Mass Difference: A sufficient mass difference (ideally ≥ 3 mass units) between the deuterated IS and the analyte is necessary to prevent spectral overlap.[14]
Experimental Protocols for Bioanalytical Method Validation
Robust validation of a bioanalytical method using a deuterated internal standard is a regulatory requirement.[12] The following are detailed methodologies for key validation experiments.
Selectivity
Objective: To ensure the method can differentiate and quantify the analyte and the deuterated internal standard in the presence of other components in the biological matrix.[4][6]
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for any interfering peaks at the retention times of the analyte and the deuterated IS.[4][5]
-
Analyze blank matrix samples spiked only with the deuterated IS to confirm that it does not contribute to the analyte's signal.[4]
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS at its working concentration to ensure the analyte is detectable and distinguishable from baseline noise.[4][5]
Matrix Effect
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the deuterated internal standard.[5][6]
Protocol:
-
Obtain blank biological matrix from at least six different sources.[3][5]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into a neat solution (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank matrix is extracted, and then the analyte and deuterated IS are spiked into the final extract.[3]
-
Set C (Pre-extraction Spike): Analyte and deuterated IS are spiked into the blank matrix before the extraction process.[3]
-
-
Calculate the matrix factor (MF) for both the analyte and the IS for each matrix source by comparing the peak area in the presence of the matrix (Set B) to the peak area in the neat solution (Set A).[5]
-
Calculate the IS-normalized matrix factor by dividing the MF of the analyte by the MF of the IS.[5]
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[3][5][12]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values and the degree of scatter in the data.[6]
Protocol:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into the biological matrix.
-
Add the deuterated internal standard working solution to all calibration standards and QC samples.
-
Perform the sample extraction procedure.
-
Analyze the extracted samples using the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. A correlation coefficient (r²) of ≥ 0.99 is generally expected.[6]
-
Calculate the concentrations of the QC samples using the calibration curve.
-
Determine the intra- and inter-assay precision (%CV) and accuracy (%bias) for the QC samples. The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ), and the precision should not exceed 15% (20% at the LLOQ).[6]
Visualizing the Bioanalytical Workflow and Decision-Making Process
The following diagrams illustrate the typical workflow for a bioanalytical method using a deuterated internal standard and the logical process for selecting an appropriate internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Decision-making process for selecting an internal standard in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Safe Disposal of Paroxetine-d6: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Paroxetine-d6, a deuterated analog of Paroxetine, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a step-by-step procedure for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Paroxetine-d6 with the appropriate personal protective equipment (PPE). This compound is classified as hazardous, and proper precautions are necessary to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
In case of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Hazard Profile of Paroxetine-d6
Paroxetine-d6 is a hazardous substance with several classifications according to the Globally Harmonized System (GHS).[2] Understanding these hazards is fundamental to its safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity - Oral | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage | H318 | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[2] |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects.[2][3] |
Step-by-Step Disposal Procedure
The disposal of Paroxetine-d6 must be managed as hazardous pharmaceutical waste.[4][5] The following procedure outlines the necessary steps for its safe and compliant disposal.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all Paroxetine-d6 waste, including contaminated labware (e.g., vials, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Paroxetine-d6," and any other components mixed with the waste.[5] The label should also indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Segregation: Do not mix Paroxetine-d6 waste with non-hazardous waste or other incompatible chemical waste streams.[5][6] Specifically, keep it separate from acids, bases, and oxidizers.[6]
2. On-site Storage:
-
Storage Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[5]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.
-
Record Keeping: Maintain a log of the accumulated waste, noting the chemical name, quantity, and date of addition to the container.
3. Final Disposal:
-
Engage a Licensed Waste Disposal Service: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.[4] Do not attempt to dispose of this material through standard laboratory or municipal waste streams.
-
Waste Manifest: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal and is required by regulatory bodies like the Environmental Protection Agency (EPA).[7]
-
Incineration: The recommended method for the final disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[8][9] This process destroys the active pharmaceutical ingredient, rendering it non-hazardous.
-
Avoid Sewer Disposal: Under no circumstances should Paroxetine-d6 or its containers be disposed of down the drain.[4][9] This is to prevent contamination of water systems, as the compound is toxic to aquatic life.[2][3]
Experimental Protocols Cited
The disposal procedures outlined above are based on established guidelines for the management of hazardous pharmaceutical and chemical waste from regulatory bodies such as the EPA and best practices in laboratory safety.[4][7][9] Specific experimental protocols for the disposal of Paroxetine-d6 are not detailed in publicly available literature; instead, the guidance relies on the safety data sheet for the compound and general principles of hazardous waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Paroxetine-d6, from initial handling to final disposal.
Caption: Workflow for the proper disposal of Paroxetine-d6.
By adhering to these comprehensive procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of Paroxetine-d6, fostering a culture of safety and compliance within their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Paroxetine-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Paroxetine-d6. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Paroxetine-d6: Hazard Identification and Safety Summary
Paroxetine-d6 hydrochloride is a deuterated form of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). According to its Safety Data Sheet (SDS), it presents several hazards that necessitate careful handling.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3][4] Additionally, it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[1] The compound is also toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[1] |
| Toxic to Reproduction (Category 2) | H361: Suspected of damaging fertility or the unborn child[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation[1][2][4] |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects[1][2] |
Table 1: GHS Hazard Classifications for Paroxetine-d6 Hydrochloride
Essential Personal Protective Equipment (PPE)
To mitigate the risks associated with handling Paroxetine-d6, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE based on the potential routes of exposure.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side-shields or goggles.[5] A face shield may be necessary for splash-prone procedures. | To protect against splashes and airborne particles that can cause serious eye damage.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber).[6] Double gloving should be considered.[6] | To prevent skin contact, which can cause irritation.[1][2] |
| Body | Laboratory coat.[6] For larger quantities, a disposable, low-permeability coverall is recommended.[6] | To protect skin and clothing from contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or dust is generated.[3] | To prevent inhalation, which may cause respiratory irritation.[1][2] |
Table 2: Personal Protective Equipment (PPE) for Handling Paroxetine-d6
Operational and Disposal Protocols
Adherence to strict operational and disposal protocols is vital for the safe management of Paroxetine-d6 in a laboratory setting.
Handling and Storage
-
Handling: Always handle Paroxetine-d6 in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2][4] Avoid generating dust.[6] All personal contact, including inhalation and contact with skin and eyes, should be avoided.[6] After handling, wash hands thoroughly.[2][3][4] Do not eat, drink, or smoke in areas where the compound is handled or stored.[3][4][5]
-
Storage: Store Paroxetine-d6 in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5] Keep it away from incompatible materials such as strong acids and oxidizing agents.[3][4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[7]
-
Wear Appropriate PPE: Don the appropriate PPE as outlined in Table 2 before attempting to clean the spill.[6]
-
Containment and Cleanup: For minor spills, use dry clean-up procedures to avoid generating dust.[6] Gently sweep or vacuum the material, ensuring the vacuum is fitted with a HEPA filter.[6] Dampening the material with water may be done to prevent dusting before sweeping.[6] For larger spills, contain the spillage to prevent it from entering drains or waterways.[6]
-
Disposal: Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[2][6]
Disposal Plan
All waste containing Paroxetine-d6 must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
-
Waste Containers: Use clearly labeled, sealed containers for all Paroxetine-d6 waste.
-
Disposal Method: Do not dispose of Paroxetine-d6 down the drain or in the regular trash.[5] It must be disposed of through a licensed hazardous waste disposal company. Options may include incineration at an industrial combustion plant.[2] For unused medicine, drug take-back programs are the best option.[8][9] If such programs are not available, the FDA provides guidance on in-home disposal, which involves mixing the substance with an unappealing material like coffee grounds or cat litter in a sealed bag before placing it in the trash.[9][10]
Workflow for Safe Handling of Paroxetine-d6
The following diagram illustrates the logical workflow for the safe handling of Paroxetine-d6, from preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. in.gov [in.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fda.gov [fda.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
